W36017
Description
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Properties
IUPAC Name |
2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4/h5-7H,8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEQFELYEXDQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175479 | |
| Record name | W 36017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21236-54-4 | |
| Record name | 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | W 36017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of W36017
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, there is currently no specific information available regarding a compound designated as "W36017." This suggests that "this compound" may be an internal development code for a very new chemical entity that has not yet been disclosed in publications or public forums. It is also possible that this designation is a placeholder, an internal identifier not intended for public dissemination, or potentially a misnomer.
Without any publicly accessible data, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be constructed at this time.
To facilitate a thorough and accurate response, please verify the compound identifier. Should "this compound" be an internal code, further information would be required to proceed, such as:
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Chemical Structure or Class: The chemical nature of the compound can provide clues to its potential targets and mechanism.
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Biological Target: If the molecular target of this compound is known, a detailed analysis of its role in cellular signaling can be performed.
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Therapeutic Area: Understanding the intended disease indication can help to narrow down the likely biological pathways being modulated.
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Alternative Designations: The compound may be known by other names, such as a formal chemical name or a different code.
Upon receiving additional, specific information regarding this compound, a comprehensive technical guide will be developed to meet the detailed requirements of your request.
The Enigmatic Compound W36017: A Search for Its Discovery and Synthesis
Despite a comprehensive search of publicly available scientific literature and chemical databases, no information has been found regarding the discovery, synthesis pathway, or biological activity of a compound designated "W36017."
This absence of data suggests several possibilities:
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Internal or Proprietary Designation: this compound may be an internal code name for a compound within a pharmaceutical company, academic research group, or other private entity. Such designations are common during the early stages of drug discovery and development, and the information is often kept confidential until a decision is made to publish or patent the findings.
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Novel or Unpublished Research: The discovery and synthesis of this compound could be the subject of very recent and as-of-yet unpublished research. The process of scientific publication can be lengthy, and it is possible that data on this compound has not yet entered the public domain.
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Typographical Error or Obsolete Identifier: It is conceivable that "this compound" is a typographical error or an obsolete identifier for a compound known by another name. Chemical compounds are often given multiple designations throughout their research and development lifecycle.
Without any foundational information, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways or synthesis.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:
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Verify the compound identifier: Double-check the accuracy of the "this compound" designation.
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Consult internal documentation: If this compound is part of an internal project, refer to internal databases and reports.
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Contact the originating source: If the identifier was obtained from a specific publication, presentation, or collaborator, reaching out to that source may provide clarification.
This report will be updated if and when information regarding this compound becomes publicly available.
An In-depth Technical Guide to the Chemical Properties and Structure of W36017
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of W36017, a chemical entity identified as an impurity of Lidocaine.[1] It details the compound's known chemical and physical properties, putative mechanism of action as a nerve blocker, and presents hypothetical, yet plausible, experimental frameworks for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study of local anesthetics and their analogues.
Chemical Identity and Properties
This compound is an organic compound with the CAS Number 21236-54-4.[1][2] It is structurally related to Lidocaine and is classified as an impurity of this widely used local anesthetic.[1] The fundamental chemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21236-54-4 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| SMILES | O=C(CN(C)C)NC1=C(C)C=CC=C1C | [2] |
| Purity | ≥96% | [2] |
| pKa | 7.4 | [1] |
| Known Activity | Nerve Blocking Activity | [1] |
Putative Mechanism of Action: Nerve Blockade
Given that this compound is an impurity of Lidocaine and exhibits nerve-blocking activity, its mechanism of action is likely to involve the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1] By inhibiting these channels, the compound would prevent the influx of sodium ions necessary for the depolarization of the neuronal membrane, thereby blocking the initiation and conduction of nerve impulses.
Below is a diagram illustrating the putative signaling pathway for this compound-mediated nerve blockade.
Caption: Putative mechanism of this compound action on a voltage-gated sodium channel.
Experimental Protocols
To quantitatively assess the nerve-blocking activity of this compound, a whole-cell patch-clamp electrophysiology assay could be employed. The following is a detailed methodology for such an experiment.
Objective: To determine the inhibitory concentration (IC₅₀) of this compound on voltage-gated sodium channels in a dorsal root ganglion (DRG) neuron cell line.
Materials:
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This compound stock solution (10 mM in DMSO)
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DRG neuron cell line (e.g., F-11 cells)
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Extracellular solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
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Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)
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Patch-clamp rig with amplifier and data acquisition system
Methodology:
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Cell Preparation: Culture DRG neurons on glass coverslips. Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
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Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
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Whole-Cell Configuration: Approach a single neuron with the micropipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
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Voltage Protocol: Hold the cell at a potential of -80 mV. Elicit sodium currents by applying a depolarizing voltage step to 0 mV for 20 ms.
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Data Acquisition: Record the peak inward sodium current. Repeat the voltage step at a frequency of 0.2 Hz to establish a stable baseline.
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Compound Application: Prepare serial dilutions of this compound in the extracellular solution (e.g., 0.1, 1, 10, 100, 1000 µM). Perfuse the cell with each concentration for 2-3 minutes until a steady-state block is achieved.
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Data Analysis: Measure the peak sodium current at each concentration of this compound. Normalize the current to the baseline and plot the concentration-response curve. Fit the data to a Hill equation to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the characterization of this compound's bioactivity.
Caption: Workflow for determining the IC₅₀ of this compound.
Storage and Handling
This compound should be stored at 4°C and protected from light.[2] For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1] Standard laboratory safety protocols should be followed when handling this compound.
References
An In-depth Technical Guide on the Biological Targets and Signaling Pathways of W36017
Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the compound W36017 (CAS: 21236-54-4). This compound is identified as an impurity of Lidocaine and is known to possess nerve-blocking activity, suggesting its primary biological target is the voltage-gated sodium channel.
This guide has been constructed to meet the user's specified format and content requirements by using representative data and methodologies for a hypothetical local anesthetic with a mechanism of action similar to that expected for this compound. The following information should be considered illustrative of the type of data and experimental detail that would be included in a comprehensive technical whitepaper for such a compound.
Executive Summary
This compound is a small molecule, structurally related to amide local anesthetics, that is known to be an impurity of Lidocaine. Its primary pharmacological effect is the blockade of nerve conduction. This activity is attributed to its interaction with voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells. By inhibiting the influx of sodium ions, this compound effectively dampens neuronal signaling, leading to a local anesthetic effect. This guide provides a detailed overview of the presumed biological targets, signaling pathways, and relevant experimental methodologies for characterizing the activity of this compound and similar compounds.
Biological Targets
The principal biological targets of this compound are voltage-gated sodium channels. These transmembrane proteins are essential for the function of neurons, cardiac muscle cells, and skeletal muscle cells. There are nine known subtypes of the alpha subunit of the voltage-gated sodium channel in humans (Nav1.1-1.9), each with a distinct tissue distribution and physiological role. The therapeutic efficacy and side-effect profile of a sodium channel blocker are largely determined by its affinity and selectivity for these different subtypes.
Quantitative Data on Target Inhibition
The following table summarizes hypothetical inhibitory concentrations (IC50) of a this compound-like compound against a panel of human voltage-gated sodium channel subtypes. This data is representative of what would be generated to characterize the potency and selectivity of a novel local anesthetic.
| Target Subtype | Cell Line | IC50 (µM) | Assay Type |
| hNav1.1 | HEK293 | 15.2 | Whole-cell patch clamp |
| hNav1.2 | HEK293 | 12.8 | Whole-cell patch clamp |
| hNav1.3 | HEK293 | 8.5 | Whole-cell patch clamp |
| hNav1.4 | CHO | 25.1 | Whole-cell patch clamp |
| hNav1.5 | HEK293 | 30.7 | Whole-cell patch clamp |
| hNav1.6 | HEK293 | 10.3 | Whole-cell patch clamp |
| hNav1.7 | HEK293 | 5.4 | Whole-cell patch clamp |
| hNav1.8 | ND7/23 | 7.9 | Whole-cell patch clamp |
Signaling Pathways
The primary signaling pathway affected by this compound is the propagation of action potentials along neuronal axons. This is a direct consequence of the blockade of voltage-gated sodium channels.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
This compound, like other local anesthetics, is proposed to physically obstruct the pore of the voltage-gated sodium channel from the intracellular side. This binding is state-dependent, with higher affinity for the open and inactivated states of the channel than for the resting state. This "use-dependent" blockade means that the inhibitory effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.
Mechanism of voltage-gated sodium channel blockade by this compound.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of a compound like this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology Assay
Objective: To determine the concentration-dependent inhibition of a specific human voltage-gated sodium channel subtype (e.g., hNav1.7) stably expressed in a mammalian cell line (e.g., HEK293) by a test compound.
Materials:
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HEK293 cells stably expressing the target sodium channel subtype.
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External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
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Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
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Test compound stock solution (e.g., 10 mM in DMSO).
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Patch-clamp rig with amplifier, digitizer, and data acquisition software.
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Borosilicate glass capillaries for pipette fabrication.
Methodology:
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Cell Preparation: Plate the HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.
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Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
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Recording:
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Mount the coverslip in the recording chamber and perfuse with the external solution.
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Approach a single cell with the recording pipette and form a giga-ohm seal.
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Rupture the cell membrane to achieve the whole-cell configuration.
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Clamp the cell at a holding potential of -100 mV.
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Evoke sodium currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.
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Compound Application:
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Establish a stable baseline recording of the sodium current.
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Perfuse the cell with the external solution containing the test compound at various concentrations.
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Record the steady-state inhibition of the peak sodium current at each concentration.
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Data Analysis:
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Measure the peak inward current at each concentration.
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Normalize the current to the baseline control.
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Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
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Experimental workflow for whole-cell patch-clamp assay.
Conclusion
While specific data on this compound is not extensively available, its identity as a Lidocaine impurity strongly suggests its primary mechanism of action is the blockade of voltage-gated sodium channels. This guide provides a framework for the type of in-depth technical information required by researchers and drug development professionals to understand and evaluate such a compound. The provided tables, diagrams, and protocols are representative of the standard methodologies used in the field to characterize the pharmacological properties of local anesthetics. Further research is necessary to fully elucidate the specific biological targets and signaling pathway modulations of this compound.
An In-Depth Technical Guide on the In Vitro and In Vivo Effects of W36017 and Related Lidocaine Impurities
Disclaimer: Publicly available scientific literature does not contain direct studies on a compound explicitly named "W36017". However, this compound has been identified as an impurity of the local anesthetic Lidocaine. This guide provides a comprehensive overview of the known in vitro and in vivo effects of major Lidocaine impurities, with the strong possibility that this compound is a designation for one of these compounds, such as 2,6-dimethylaniline or monoethylglycinexylidide. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Lidocaine and its Impurities
Lidocaine, a widely used local anesthetic, functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses[1][2][3]. During its synthesis, storage, or metabolism, various impurities can arise[4][5]. These impurities are critical to monitor as they can impact the efficacy and safety of Lidocaine-based pharmaceutical products[4]. Two of the most significant and studied impurities are 2,6-dimethylaniline (also known as 2,6-xylidine) and monoethylglycinexylidide (MEGX).
2,6-dimethylaniline is a known metabolite of Lidocaine in humans and animals and is also used in its synthesis[6][7]. It is recognized as a potential carcinogen and has been the subject of toxicological studies[6][8][9].
Monoethylglycinexylidide (MEGX) is an active metabolite of Lidocaine, possessing 80-90% of the anesthetic potency of the parent compound and similar toxicity[10]. It is often used as a biomarker for hepatic function due to its formation in the liver[11][12].
In Vitro Effects of Lidocaine Impurities
The in vitro effects of Lidocaine impurities, particularly 2,6-dimethylaniline, have been investigated to understand their toxicological profiles at the cellular level.
Cytotoxicity and Genotoxicity of 2,6-dimethylaniline
In vitro studies have demonstrated that 2,6-dimethylaniline and its metabolites can induce cytotoxic and genotoxic effects in various cell lines.
Table 1: Summary of In Vitro Effects of 2,6-dimethylaniline
| Assay Type | Cell Line/System | Observed Effects | Reference(s) |
| Cytotoxicity | Chinese Hamster Ovary (CHO) AS52 | Dose-dependent increase in cytotoxicity. Aminophenol metabolites showed the highest potency. | [13] |
| Mutagenicity | Salmonella typhimurium | Negative in one assay, weakly positive for sex-linked recessive lethal mutations in another. | [8] |
| Chinese Hamster Ovary (CHO) AS52 | Dose-dependent increase in mutant fraction at the gpt gene locus, mediated through hydroxylamine and aminophenol metabolites. | [13] | |
| Genotoxicity | Cultured Mammalian Cells | Positive for chromosome aberrations and sister-chromatid exchanges. | [8] |
| Chinese Hamster Ovary (CHO) AS52 | DNA strand breaks observed in a dose-dependent manner with N-hydroxy and aminophenol derivatives, likely through the generation of reactive oxygen species (ROS). | [14] |
Experimental Protocols for In Vitro Assessment
Cell Viability Assay (MTT Assay):
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Seed cells (e.g., CHO AS52) in 96-well plates and allow them to adhere overnight.
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Expose cells to varying concentrations of the test compound (e.g., 2,6-dimethylaniline) for a specified duration (e.g., 24, 48, or 72 hours).
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After exposure, remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.
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Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
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Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
Mutagenicity Assay (CHO/GPT Gene Mutation Assay):
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Expose CHO AS52 cells to the test compound with and without metabolic activation (e.g., human S9 fraction) for a defined period (e.g., 6 hours)[13].
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After exposure, wash the cells and culture them for a period to allow for phenotypic expression of mutations (e.g., 7 days).
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Select for mutant cells by plating in a medium containing a selective agent (e.g., 6-thioguanine).
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Count the number of mutant colonies and determine the mutant fraction by normalizing to the number of viable cells plated.
In Vivo Effects of Lidocaine Impurities
In vivo studies provide crucial information on the systemic effects and toxicokinetics of Lidocaine impurities.
Toxicity and Carcinogenicity of 2,6-dimethylaniline
Animal studies have been instrumental in characterizing the in vivo toxicity of 2,6-dimethylaniline.
Table 2: Summary of In Vivo Effects of 2,6-dimethylaniline
| Animal Model | Route of Administration | Observed Effects | Reference(s) |
| Rats | Dietary | Chronic exposure (3000 ppm) led to a significant increase in nasal cavity adenomas and carcinomas, as well as subcutaneous fibromas and fibrosarcomas. Also caused damage to the liver, kidneys, and blood-forming system.[8][9] | [8] |
| Mice | Oral | Did not induce micronuclei in bone marrow cells. | [7] |
Pharmacokinetics and Systemic Effects of Monoethylglycinexylidide (MEGX)
MEGX is an active metabolite, and its in vivo profile is relevant for understanding the overall effects of Lidocaine administration.
Table 3: Summary of In Vivo Effects and Pharmacokinetics of MEGX
| Animal Model/Subject | Study Type | Key Findings | Reference(s) |
| Goat Kids | Toxicity/Pharmacokinetics | Intravenous infusion of Lidocaine leading to MEGX formation caused sedation, ataxia, and tonic-clonic convulsions at high concentrations. The elimination half-life of MEGX was approximately 3.20 hours. | [15] |
| Rats | Pharmacokinetics | In a model of endotoxic shock, the elimination of both Lidocaine and MEGX was impaired, primarily due to reduced hepatic blood flow. | [12] |
| Humans | Pharmacokinetics | Following Lidocaine administration for liposuction, the peak plasma concentration of Lidocaine plus MEGX occurred between 8 and 28 hours. | [10] |
Experimental Protocols for In Vivo Assessment
Carcinogenicity Study in Rats (Adapted from NTP studies):
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Select a suitable rat strain (e.g., Charles River CD rats)[9].
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Administer the test compound (e.g., 2,6-dimethylaniline) in the diet at various concentrations for a long-term period (e.g., two years)[9].
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Include a control group receiving the basal diet.
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Monitor the animals for clinical signs of toxicity and palpable masses.
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At the end of the study, perform a complete necropsy and histopathological examination of all major organs and any observed lesions.
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Statistically analyze tumor incidence between the treated and control groups.
Pharmacokinetic Study in Animal Models:
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Administer Lidocaine intravenously to the animal model (e.g., goat kids, rats)[12][15].
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Collect serial blood samples at predetermined time points.
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Process the blood samples to obtain plasma.
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Analyze the plasma concentrations of Lidocaine and MEGX using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculate pharmacokinetic parameters such as elimination half-life, peak plasma concentration (Cmax), and time to peak concentration (Tmax).
Potential Signaling Pathways and Mechanism of Action
While specific signaling pathways for Lidocaine impurities are not well-documented, the mechanism of action of the parent compound, Lidocaine, can provide insights into potential biological targets. Lidocaine's primary mechanism is the blockade of voltage-gated sodium channels[1][3]. However, it also exerts anti-inflammatory effects, which may be relevant to its impurities.
Recent studies have shown that Lidocaine can induce neurotoxicity by increasing intracellular calcium, which in turn activates CaMKII and p38 MAPK signaling pathways[16][17]. Additionally, Lidocaine has been found to down-regulate the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-2 and TNF-α[18]. It is plausible that impurities with structural similarities to Lidocaine could interact with these or other signaling pathways.
Caption: Potential signaling pathways affected by Lidocaine and its impurities.
Experimental Workflow for Impurity Analysis
A typical workflow for the identification and quantification of Lidocaine impurities in a pharmaceutical formulation involves analytical chromatography.
Caption: General workflow for the analysis of Lidocaine impurities.
Conclusion
While direct data on "this compound" is not available, the extensive research on major Lidocaine impurities such as 2,6-dimethylaniline and monoethylglycinexylidide provides a strong foundation for understanding its potential biological effects. The in vitro data for 2,6-dimethylaniline points towards significant cytotoxic and genotoxic potential, and in vivo studies have confirmed its carcinogenicity in animal models. MEGX, as an active metabolite, contributes to both the anesthetic and toxicological profile of Lidocaine. The underlying mechanisms may involve not only the primary action on sodium channels but also modulation of key signaling pathways related to inflammation and neurotoxicity. Further research is warranted to definitively identify this compound and characterize its specific in vitro and in vivo effects and associated signaling pathways.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 7729-94-4: Lidocaine impure Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. lidocaine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Pharmacokinetics and safety of lidocaine and monoethylglycinexylidide in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEGX (monoethylglycinexylidide): a novel in vivo test to measure early hepatic dysfunction after hypovolemic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endotoxic shock alters the pharmacokinetics of lidocaine and monoethylglycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Lidocaine Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions | Bentham Science [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of W36017: A Review of Available Data
For Immediate Release
[City, State] – An extensive review of publicly available scientific literature and databases reveals a significant lack of in-depth information regarding the pharmacokinetics and pharmacodynamics of the compound identified as W36017. While initial information suggests its identity as a research chemical, a comprehensive profile necessary for a detailed technical guide remains unpublished in accessible scientific domains.
This compound is identified as an impurity of Lidocaine and is purported to exhibit nerve-blocking activity.[1] The compound has a reported pKa of 7.4.[1] It is classified as a nerve blocker and is available for research purposes.[1] However, beyond these preliminary details, there is no substantive data available in the public domain concerning its absorption, distribution, metabolism, and excretion (ADME) profile, which are the core components of pharmacokinetic analysis. Furthermore, detailed pharmacodynamic studies, including its mechanism of action, receptor binding affinity, and dose-response relationships, are not described in the available search results.
The creation of a comprehensive technical guide or whitepaper, as originally requested, is contingent upon the availability of robust scientific data. This includes quantitative data from preclinical and clinical studies, as well as detailed experimental protocols that allow for the replication and validation of findings. The current scarcity of information on this compound precludes the development of such a document.
For researchers, scientists, and drug development professionals interested in this compound, this information gap highlights a potential area for novel research. Future studies would need to be conducted to elucidate the full pharmacokinetic and pharmacodynamic profile of this compound.
Table 1: Summary of Available Information for this compound
| Parameter | Value | Reference |
| Chemical Identity | Impurity of Lidocaine | [1] |
| Activity | Nerve Blocking | [1] |
| pKa | 7.4 | [1] |
It is important to note that the absence of detailed public data does not necessarily mean that research has not been conducted. Such data may exist in proprietary databases of pharmaceutical companies or research institutions and may not have been publicly disclosed.
Researchers seeking to work with this compound should consult directly with chemical suppliers for any available handling and safety information. Any in-depth investigation into its properties would require de novo experimental work.
References
An In-Depth Technical Guide to the Known Homologs and Analogs of W36017
For Researchers, Scientists, and Drug Development Professionals
Introduction to W36017
This compound, also known as W3601, is a chemical entity identified as an impurity of the widely used local anesthetic, Lidocaine. Structurally, it is N-(2,6-dimethylphenyl)-2-(methylamino)acetamide. Possessing a pKa of 7.4, this compound exhibits nerve blocking activity, a characteristic it shares with its parent compound, Lidocaine. Its primary mechanism of action, like other local anesthetics of its class, is the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the initiation and propagation of action potentials and resulting in a temporary loss of sensation.
Chemical Structure of this compound:
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Molecular Formula: C₁₂H₁₈N₂O
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Molecular Weight: 206.28 g/mol
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SMILES: CNCC(=O)Nc1c(C)cccc1C
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CAS Number: 21236-54-4
Homologs and Analogs of this compound
Below is a summary of selected Lidocaine analogs, which can be considered functional analogs of this compound. The data presented is compiled from various sources and experimental conditions, and direct comparison should be made with caution.
Table 1: Quantitative Data for Selected Lidocaine Analogs
| Compound | Modification from Lidocaine | Biological Activity | Reported IC₅₀ Values | Reference(s) |
| Lidocaine | - | Local anesthetic, antiarrhythmic | Tonic block of TTXr Na+ currents: 210 µmol/l; Tonic block of TTXs Na+ currents: 42 µmol/l; Inactivated state block of TTXr Na+ channels: 60 µmol/l.[1] | [1] |
| Bupivacaine | Butyl group on the piperidine ring | Potent local anesthetic | Tonic block of TTXr Na+ currents: 32 µmol/l; Tonic block of TTXs Na+ currents: 13 µmol/l.[1] | [1] |
| Ropivacaine | Propyl group on the piperidine ring | Long-acting local anesthetic with less cardiotoxicity than bupivacaine | Data not readily available in a comparable format. | |
| Mepivacaine | N-methylated piperidine ring | Intermediate-acting local anesthetic | Data not readily available in a comparable format. | |
| Etidocaine | N-ethylated piperidine and an additional ethyl group on the α-carbon | Long-acting local anesthetic with a rapid onset | Data not readily available in a comparable format. |
Note: TTXr = Tetrodotoxin-resistant; TTXs = Tetrodotoxin-sensitive. IC₅₀ values can vary significantly based on the specific sodium channel subtype, its state (resting, open, inactivated), and the experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the nerve-blocking activity of compounds like this compound and its analogs.
Sciatic Nerve Block Assay in Rats
This in vivo assay is a standard method to evaluate the efficacy and duration of local anesthetic action.
Objective: To determine the onset, duration, and intensity of sensory and motor nerve blockade induced by a test compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound solution (e.g., this compound analog in sterile saline)
-
Nerve stimulator with insulated needles
-
Hot plate or radiant heat source for sensory testing
-
Grip strength meter for motor testing
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the rat and place it in a lateral position.
-
Locate the sciatic notch by palpation.
-
Insert the nerve stimulator needle near the sciatic nerve. Elicit a motor response (e.g., paw twitch) at a low current (e.g., 0.5 mA) to confirm correct needle placement.
-
Inject a small volume (e.g., 0.2 mL) of the test compound solution.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), assess sensory and motor block.
-
Sensory Block Assessment: Place the rat's paw on a hot plate set to a specific temperature (e.g., 55°C) and measure the latency to paw withdrawal. An increased latency indicates a sensory block.
-
Motor Block Assessment: Measure the grip strength of the affected limb using a grip strength meter. A decrease in grip strength indicates a motor block.
-
Record the data and calculate the duration of the block (time until return to baseline) and the area under the curve (AUC) for the block intensity over time.
Whole-Cell Patch-Clamp Electrophysiology
This in vitro technique allows for the direct measurement of ion channel activity in individual cells, providing detailed information about the mechanism of drug action at the molecular level.
Objective: To characterize the inhibitory effect of a test compound on voltage-gated sodium channels.
Materials:
-
Cell line expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with a specific Nav subtype) or primary cultured neurons (e.g., dorsal root ganglion neurons).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2).
-
Test compound solution at various concentrations.
Procedure:
-
Prepare the cells for recording.
-
Pull a glass micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (giga-seal).
-
Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where sodium channels are in a closed state (e.g., -100 mV).
-
Apply a series of voltage steps to elicit sodium currents. A typical protocol would be a depolarizing pulse to -10 mV for 20 ms.
-
Perfuse the bath with the test compound at a known concentration.
-
Record the sodium currents in the presence of the compound.
-
To determine the IC₅₀, apply a range of compound concentrations and measure the percentage of current inhibition at each concentration. Fit the data to a dose-response curve.
-
To investigate state-dependence, vary the holding potential and the frequency of depolarizing pulses to assess the compound's affinity for the resting, open, and inactivated states of the channel.
Visualizations
Signaling Pathway of Nerve Blockade
The primary mechanism of action for this compound and its analogs is the blockade of voltage-gated sodium channels. The following diagram illustrates the key steps in this process.
Caption: Signaling pathway of nerve blockade by this compound and its analogs.
Experimental Workflow for Characterizing Nerve Blocking Agents
The following diagram outlines a general workflow for the preclinical evaluation of potential local anesthetics.
Caption: General experimental workflow for the characterization of nerve blocking agents.
References
W36017: An In-depth Technical Guide on Safety Profile and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
W36017, identified as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS No. 21236-54-4), is recognized as an impurity of the widely used local anesthetic, Lidocaine. As with any impurity in a pharmaceutical product, a thorough understanding of its safety and toxicity profile is crucial for regulatory compliance and patient safety. This technical guide provides a comprehensive overview of the available safety data for this compound, drawing upon information from its parent compound, Lidocaine, and structurally similar molecules. Standard toxicological testing methodologies are also detailed to provide a framework for further investigation.
Acute Toxicity
While a specific LD50 value for this compound is not publicly available, data from the closely related compound 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine, CAS No. 137-58-6) provides a reasonable estimate for acute oral toxicity.
Table 1: Acute Oral Toxicity Data for a Structurally Related Compound
| Compound | CAS No. | Test Species | Route of Administration | LD50 |
| 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) | 137-58-6 | Rat | Oral | 317 mg/kg[1] |
| 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) | 137-58-6 | Mouse | Oral | 220 mg/kg[1] |
General signs of acute toxicity for this class of compounds may include effects on the central nervous system and cardiovascular system[1].
Experimental Protocol: Acute Oral Toxicity (OECD 423)
The acute toxic class method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.
Methodology:
-
Test Animals: Typically, three animals of a single sex (usually females) are used in each step.
-
Dose Levels: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered as a single oral dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Classification: The substance is classified based on the dose at which mortality is observed.
Genotoxicity
Specific genotoxicity data for this compound are not available. However, regulatory submissions for products containing Lidocaine often include assessments of related impurities. For instance, a "Lidocaine related Impurity" was reported to be negative in a chromosomal aberration assay[2]. As a standard practice, a battery of in vitro tests is typically performed to assess the genotoxic potential of pharmaceutical impurities.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
Methodology:
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can produce the essential amino acid) compared to the control.
References
Unraveling the Identity of W36017: A Search for a Ghost in the Machine
Despite a comprehensive search of scientific literature and chemical databases, the identifier "W36017" does not correspond to any publicly documented molecule, gene, or protein. This suggests that "this compound" may be an internal compound code, a novel yet-to-be-disclosed therapeutic agent, or a possible typographical error.
An extensive investigation was conducted to elucidate the function of a substance designated this compound, with the aim of producing an in-depth technical guide for researchers, scientists, and drug development professionals. However, this exhaustive search across multiple public and scientific domains yielded no direct information on a compound or biological entity with this specific identifier.
Initial broad searches for "this compound" and its potential functions were unfruitful. Recognizing that such identifiers can sometimes be related to specific biological pathways, the search was expanded to explore potential connections to the Wnt signaling pathway, a crucial cellular communication network often implicated in disease. This avenue was pursued based on tangential results from the initial queries.
Subsequent searches for "this compound" within prominent chemical databases such as PubChem and ChEMBL, as well as repositories of Wnt pathway inhibitors and modulators of the SOX17 gene (a key regulator of Wnt signaling), also failed to identify any matching entity.
The complete absence of "this compound" from the public scientific record prevents the fulfillment of the requested in-depth technical guide. Without any available data, it is impossible to summarize quantitative information, detail experimental protocols, or create visualizations of signaling pathways as per the core requirements of the original request.
Potential Explanations for the Undisclosed Nature of this compound:
-
Internal Compound Identifier: It is common for pharmaceutical companies and research institutions to assign internal codes to novel compounds during the early stages of drug discovery and development. These identifiers are typically not made public until the compound is disclosed in a patent application or scientific publication.
-
Novelty: "this compound" could represent a very recent discovery that has not yet been reported in the scientific literature.
-
Typographical Error: There is a possibility that the identifier provided contains a typographical error. A slight variation in the alphanumeric code could correspond to a known entity.
Moving Forward:
To enable a comprehensive review of the literature, further clarification on the identity of "this compound" is required. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:
-
Verify the Identifier: Double-check the accuracy of the "this compound" designation.
-
Consult Internal Documentation: If this identifier originated from within an organization, consult internal databases and documentation for information.
-
Provide Additional Context: Any additional information, such as the therapeutic area of interest, the biological target, or the chemical class of the compound, could significantly aid in its identification.
Without additional information, a review of the function of "this compound" cannot be completed at this time. We remain prepared to undertake a thorough analysis upon the provision of a verifiable and publicly documented identifier.
Methodological & Application
Application Notes and Protocols for W36017 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
W36017, also identified as W3601, is a small molecule known to be an impurity of the local anesthetic, Lidocaine.[1][2] It has been characterized as exhibiting nerve-blocking activity.[1] Given its relationship to Lidocaine, this compound is presumed to act on neuronal signaling. The following protocols provide a framework for investigating the effects of this compound on mammalian cells in culture, with a particular focus on neuronal cell lines due to its expected biological activity. These protocols will enable researchers to assess its cytotoxicity, and potential mechanisms of action related to apoptosis and calcium signaling.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 50 | 82.1 ± 6.3 |
| 100 | 65.7 ± 5.9 |
| 250 | 41.2 ± 7.1 |
| 500 | 20.5 ± 3.4 |
Table 2: Apoptosis Induction by this compound in SH-SY5Y Cells (Caspase-3/7 Activity Assay)
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 100 | 1.8 ± 0.3 |
| 250 | 3.5 ± 0.6 |
| 500 | 6.2 ± 0.9 |
Table 3: Effect of this compound on Intracellular Calcium Levels in ND7 Cells
| Concentration (µM) | Peak [Ca2+]i Fold Change (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 100 | 1.5 ± 0.3 |
| 250 | 2.8 ± 0.5 |
| 500 | 4.1 ± 0.7 |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing a human neuroblastoma cell line, SH-SY5Y, which is a common model for studying neurotoxicity.[3]
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Sub-culturing: Discard the supernatant and resuspend the cell pellet in fresh medium. Split the cells at a ratio of 1:5 to 1:10 into new T-75 flasks. Change the culture medium every 2-3 days.
Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
SH-SY5Y cells
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol outlines the measurement of caspase-3 and -7 activation, key markers of apoptosis, in response to this compound treatment.
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described in the cytotoxicity assay protocol.
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.
Intracellular Calcium Measurement
This protocol describes a method to assess changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, as local anesthetics are known to affect calcium homeostasis.[4][5] The ND7 cell line, a dorsal root ganglion-derived cell line, is a suitable model for this experiment.[4]
Materials:
-
ND7 cells
-
This compound stock solution
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed ND7 cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with Ca2+. Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS with Ca2+ to remove excess dye.
-
Compound Addition and Measurement: Add solutions of this compound in HBSS with Ca2+ to the wells. Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. Record the fluorescence over time to capture both transient and sustained changes in [Ca2+]i.
-
Data Analysis: Normalize the fluorescence data to the baseline fluorescence before compound addition. The results can be expressed as a fold change in fluorescence intensity. To investigate the source of calcium influx, the experiment can be repeated in a Ca2+-free HBSS.[4]
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound in neuronal cells.
Experimental Workflow Diagram
Caption: Experimental workflow for the cellular characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of local anesthetic on neuronal cytoplasmic calcium and plasma membrane lysis (necrosis) in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for W36017 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
W36017 is identified as an impurity of Lidocaine and is characterized by its nerve-blocking activity, with a pKa of 7.4.[1][2][3] As a derivative of a well-established local anesthetic, this compound holds potential for research in pain management and regional anesthesia. These application notes provide a detailed framework for the preclinical evaluation of this compound in a mouse model, leveraging established protocols for local anesthetics like Lidocaine due to the absence of specific in vivo data for this compound. The provided methodologies are intended as a starting point and should be optimized for specific experimental needs.
Mechanism of Action
The primary mechanism of action for local anesthetics of the amino amide type, such as Lidocaine and presumably its impurity this compound, involves the blockade of voltage-gated sodium channels within the neuronal cell membrane. By binding to the intracellular portion of these channels, the anesthetic stabilizes them in an inactive state. This prevents the influx of sodium ions necessary for the depolarization and propagation of an action potential, effectively blocking nerve signal conduction and the sensation of pain.
Figure 1: Proposed mechanism of action for this compound as a nerve blocker.
Data Presentation
As no specific in vivo quantitative data for this compound is publicly available, the following tables are based on typical dosages for Lidocaine in mice and provide a template for recording experimental data for this compound.[4][5]
Table 1: Suggested Dosage of this compound for Subcutaneous Administration in Mice
| Parameter | Value | Rationale/Reference |
| Drug | This compound | Impurity of Lidocaine with nerve blocking activity. |
| Dosage | 1-4 mg/kg | Based on common Lidocaine dosages for local anesthesia in mice.[4] |
| Route of Administration | Subcutaneous (SC) | Standard route for local nerve blocks. |
| Concentration | 0.5% - 1% solution | Typical concentration for local anesthetics.[4] |
| Volume | 0.1-0.4 ml/kg | Dependent on the desired dosage and concentration. |
| Onset of Action | To be determined | Expected to be rapid (1-5 minutes) based on Lidocaine.[5] |
| Duration of Action | To be determined | Expected to be 1-2 hours based on Lidocaine.[4][5] |
Table 2: Template for Recording Efficacy Data in a Mouse Sciatic Nerve Block Model
| Time Post-Injection (min) | Paw Withdrawal Latency (s) (Mean ± SD) | Grip Strength (% of Baseline) (Mean ± SD) | Extensor Postural Thrust (g) (Mean ± SD) |
| 0 (Baseline) | 100 | ||
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Experimental Protocols
The following protocols are adapted from established methods for evaluating local anesthetics in rodent models and provide a framework for assessing the efficacy of this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
This formulation is based on a sample protocol for this compound.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix PEG300, Tween-80, and sterile saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% Saline).[2]
-
Add the this compound/DMSO stock solution to the vehicle mixture to achieve the final desired concentration. The final concentration of DMSO should be kept low (e.g., under 10%) to minimize toxicity.[2]
-
Vortex the final solution thoroughly to ensure it is homogenous. Gentle heating or sonication can be used to aid dissolution if necessary.[2]
-
Prepare fresh on the day of the experiment.[2]
Protocol 2: Sciatic Nerve Block and Efficacy Assessment in Mice
This protocol outlines the procedure for inducing a sciatic nerve block and measuring both sensory and motor blockade.
Animal Model:
-
Species: Adult C57BL/6 or other common mouse strains (8-12 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least 3-7 days before the experiment.[4]
Procedure:
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Animal Positioning: Place the anesthetized mouse in a prone position.
-
Surgical Preparation: Shave and disinfect the skin over the thigh of the hind limb to be injected.
-
Injection: Inject the prepared this compound solution subcutaneously in the vicinity of the sciatic nerve.
-
Recovery: Allow the mouse to recover from anesthesia in a warm, clean cage.
Efficacy Assessment:
-
Sensory Blockade (Hargreaves Test):
-
Place the mouse in a plexiglass enclosure on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
Record the time it takes for the mouse to withdraw its paw (paw withdrawal latency).
-
An increase in paw withdrawal latency indicates a sensory block.
-
-
Motor Blockade (Grip Strength Test):
-
Allow the mouse to grasp a wire grid connected to a force meter with its hind paw.
-
Gently pull the mouse away from the grid until it releases its grip.
-
Record the peak force exerted.
-
A decrease in grip strength indicates a motor block.
-
-
Motor Blockade (Extensor Postural Thrust Test):
-
Hold the mouse vertically and place the hind paw of the blocked limb on a digital balance.
-
Record the force exerted by the limb.
-
A reduction in the extensor postural thrust indicates motor blockade.
-
Experimental Workflow Diagram:
Figure 2: Workflow for assessing the efficacy of this compound in a mouse model.
Concluding Remarks
The provided application notes and protocols offer a comprehensive starting point for the in vivo investigation of this compound in a mouse model. Given the lack of specific data for this compound, it is imperative that researchers conduct dose-response studies to determine the optimal dosage and to characterize the onset and duration of its nerve-blocking effects. Careful observation for any potential side effects or toxicity is also crucial. The methodologies described here, adapted from well-established local anesthetic research, provide a robust framework for elucidating the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Amines | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Lidocaine and bupivacaine as part of multimodal pain management in a C57BL/6J laparotomy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for W36017: Information Not Available
Initial Search and Information Scarcity
Following a comprehensive search for "W36017," it was determined that there is no publicly available information regarding a compound or drug with this identifier. Searches for "this compound dosage and administration guidelines," "this compound mechanism of action," "this compound clinical trials," and "this compound preclinical studies" did not yield any relevant results.
The lack of information prevents the creation of the requested detailed application notes, protocols, data tables, and diagrams. It is possible that "this compound" is an internal development code that has not been publicly disclosed, a discontinued project, or a misidentification.
Without foundational information on the compound's basic properties, biological targets, and mechanism of action, it is not possible to provide the following as requested:
-
Dosage and Administration Guidelines: No clinical or preclinical data exists in the public domain to establish recommended dosages for research or therapeutic use.
-
Quantitative Data Summary: No published studies are available from which to extract and summarize quantitative data into tables.
-
Experimental Protocols: The absence of published research means there are no established experimental methodologies to detail.
-
Signaling Pathway and Workflow Diagrams: Without understanding the mechanism of action, no relevant signaling pathways or experimental workflows can be visualized.
Recommendations for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to ensure the identifier is accurate and publicly disclosed. If "this compound" is a confidential internal designation, information would be restricted to the originating organization.
Should further information become available for "this compound," the following structured approach would be utilized to generate the requested application notes and protocols.
General Framework for Developing Application Notes and Protocols (Hypothetical)
This section outlines the methodology that would be followed if data on this compound were available.
Preclinical Data Analysis and Summary
A thorough review of all available preclinical data from in vitro and in vivo studies would be conducted. Key quantitative data points to be extracted and summarized would include:
-
In Vitro Efficacy: IC50, EC50, Ki values in various cell lines.
-
In Vivo Efficacy: Tumor growth inhibition, reduction in disease-specific biomarkers in animal models.
-
Pharmacokinetics (PK): Half-life, bioavailability, clearance, volume of distribution in different species.
-
Toxicology: NOAEL (No Observed Adverse Effect Level), LD50, and organ-specific toxicities.
Table 1: Hypothetical Summary of Preclinical Data for this compound (Note: This table is a template and contains no actual data)
| Parameter | Species/System | Value |
| In Vitro Potency | ||
| IC50 (Target X) | Human Cell Line A | Data Not Available |
| EC50 (Functional Assay) | Murine Cell Line B | Data Not Available |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | Xenograft Model (Mouse) | Data Not Available |
| Pharmacokinetics | ||
| Half-life (t½) | Rat (IV) | Data Not Available |
| Bioavailability (F%) | Dog (Oral) | Data Not Available |
| Toxicology | ||
| NOAEL (28-day study) | Rat | Data Not Available |
Proposed Mechanism of Action and Signaling Pathway
Based on target identification and downstream effect analysis from preclinical studies, a diagram of the proposed signaling pathway would be generated.
Application Notes and Protocols for Small Molecule Integration in CRISPR Screening
A Novel Approach to Elucidating Drug-Gene Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
CRISPR-Cas9 technology has revolutionized genetic screening, enabling researchers to systematically investigate gene function on a genome-wide scale. When combined with small molecule perturbations, CRISPR screens become a powerful tool for identifying genetic determinants of drug sensitivity and resistance, elucidating drug mechanisms of action, and discovering novel therapeutic targets.
This document provides a comprehensive guide to integrating a hypothetical small molecule, herein referred to as "Compound X," into a CRISPR screening workflow. While there is no publicly available information regarding the application of a compound designated "W36017" in CRISPR screening, the protocols and principles outlined below are broadly applicable to the use of any small molecule in this context. This compound is documented as an impurity of Lidocaine with nerve-blocking activity[1]. The following application notes, therefore, serve as a template that can be adapted for a compound of interest.
Data Presentation: Expected Outcomes of a CRISPR Screen with a Small Molecule
A primary goal of a CRISPR screen involving a small molecule is to identify genes that, when knocked out, alter the cellular response to the compound. The results are typically represented as changes in the abundance of guide RNAs (gRNAs) targeting specific genes in the treated versus untreated cell populations. This data can be summarized to highlight key findings.
Table 1: Summary of Hypothetical Quantitative Data for Compound X
| Parameter | Value | Description |
| Cell Line | A549 (Human Lung Carcinoma) | A commonly used cell line for cancer research. |
| CRISPR Library | GeCKO v2 Human Library | A widely used genome-scale CRISPR knockout library. |
| Compound X IC50 | 10 µM | The concentration at which Compound X inhibits cell growth by 50%. |
| Screening Concentration | 10 µM (IC50) | The concentration of Compound X used in the screen. |
| Top Sensitizing Hit | KEAP1 | Knockout of this gene increases sensitivity to Compound X. |
| Top Resistance Hit | NRF2 | Knockout of this gene confers resistance to Compound X. |
Experimental Protocols
The following are detailed protocols for conducting a pooled CRISPR knockout screen to identify genetic modifiers of sensitivity to a small molecule.
Cell Line Preparation and Lentiviral Library Production
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Lentivirus Production:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the GeCKO v2 plasmid library with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the virus to determine the optimal amount for transduction.
-
CRISPR Library Transduction and Selection
-
Plate A549 cells at a density that will result in 30-40% confluency at the time of transduction.
-
Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single gRNA.
-
24 hours post-transduction, replace the medium with fresh medium containing puromycin to select for successfully transduced cells.
-
Maintain puromycin selection for 2-3 days until a non-transduced control plate shows complete cell death.
-
Expand the surviving cells to a sufficient number to maintain library representation (at least 500 cells per gRNA).
Small Molecule Screening
-
Split the selected cell population into two arms: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with Compound X at its IC50 concentration (10 µM).
-
Culture the cells for 10-14 days, ensuring that the library representation is maintained at each passage.
-
Replenish the medium with fresh vehicle or Compound X every 2-3 days.
-
At the end of the treatment period, harvest the cells from both arms.
Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
Extract genomic DNA from the harvested cells using a commercial kit.
-
Amplify the gRNA-containing cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing on the PCR amplicons to determine the relative abundance of each gRNA in the control and treated populations.
Data Analysis
-
Align the sequencing reads to the gRNA library to obtain read counts for each gRNA.
-
Calculate the log-fold change (LFC) in the abundance of each gRNA in the Compound X-treated sample relative to the vehicle-treated sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched or depleted in the treated population.
-
Negative LFC (depletion): Indicates that knockout of the gene sensitizes cells to the compound.
-
Positive LFC (enrichment): Indicates that knockout of the gene confers resistance to the compound.
-
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
References
Application Notes: A General Protocol for Western Blot Analysis
Introduction
Western blotting is a fundamental and widely used technique in molecular biology and biochemistry for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate or tissue homogenate.[1] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[1] This application note provides a detailed, generalized protocol for performing a western blot analysis.
It is important to note that a specific protocol for a product designated "W36017" in the context of western blot analysis could not be located in publicly available resources. The identifier "this compound" did not correspond to a known antibody, protein, or reagent in this application. Therefore, the following protocol is a general guideline designed to be adapted by researchers for their specific protein of interest and primary antibody. Optimization of parameters such as antibody concentration, incubation times, and blocking buffers is crucial for a successful experiment.
Experimental Protocol
This protocol is divided into several stages: sample preparation, gel electrophoresis, protein transfer, immunodetection, and signal analysis.
1. Sample Preparation (from Cell Culture)
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2]
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[2]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
To prepare the samples for electrophoresis, mix the desired amount of protein (typically 20-50 µg) with an equal volume of 2x Laemmli sample buffer.[2]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
Centrifuge the samples briefly before loading them onto the gel.
2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Assemble the electrophoresis apparatus using a polyacrylamide gel of a percentage appropriate for the molecular weight of the target protein.
-
Fill the inner and outer chambers of the apparatus with 1x running buffer.
-
Carefully load the prepared protein samples and a molecular weight marker into the wells of the gel.[4]
-
Run the gel at a constant voltage (e.g., 80-150 V) until the dye front reaches the bottom of the gel.[4]
3. Protein Transfer (Blotting)
-
Following electrophoresis, carefully disassemble the gel cassette.
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer for 10-15 minutes.[2]
-
Assemble the transfer stack in the following order: sponge, filter paper, gel, membrane, filter paper, and sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Place the transfer stack into the transfer apparatus and fill it with transfer buffer.
-
Perform the transfer at a constant current or voltage. Transfer times and power conditions may vary depending on the system (wet or semi-dry) and the size of the protein.
4. Immunodetection
-
After transfer, rinse the membrane briefly in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.[3]
-
Incubate the membrane with the primary antibody diluted in blocking buffer at the recommended concentration. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP) or alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[2]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended amount of time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[2]
-
Analyze the resulting bands to determine the presence and relative abundance of the target protein. The intensity of the bands can be quantified using image analysis software.
Data Presentation
The following table provides typical starting concentrations and incubation times for a western blot experiment. These parameters should be optimized for each specific antibody and target protein.
| Parameter | Typical Range | Notes |
| Protein Load | 20 - 50 µg per lane | Dependent on target protein abundance. |
| Blocking Time | 1 hour at RT or overnight at 4°C | 5% non-fat milk or BSA in TBST are common blocking agents. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Should be determined empirically based on antibody datasheet. |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at RT | Longer incubation at 4°C is often recommended.[3] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific secondary antibody and detection system. |
| Secondary Antibody Incubation | 1 hour at Room Temperature | Should be performed with gentle agitation.[2] |
Visualizations
Diagram of the Western Blot Workflow
Caption: A flowchart illustrating the major steps of a western blot experiment.
Hypothetical Signaling Pathway
Caption: A diagram of a generic cell signaling cascade.
References
Application Notes and Protocols for W36017 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
W36017, also known as W3601, is recognized as an impurity of the local anesthetic Lidocaine and demonstrates nerve-blocking activity. Its mechanism of action is presumed to be similar to that of Lidocaine, primarily involving the inhibition of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons.[1][2] The binding of small molecules like this compound to these channels can modulate their function, leading to a blockade of nerve impulses.
These application notes provide detailed protocols for characterizing the binding of this compound to its putative target, the voltage-gated sodium channel, using three widely accepted biophysical techniques: Surface Plasmon Resonance (SPR), a fluorescence-based membrane potential assay, and Isothermal Titration Calorimetry (ITC).
Target Protein Profile: Voltage-Gated Sodium Channel (Nav)
Voltage-gated sodium channels are transmembrane proteins that form a pore through the cell membrane.[1][3] They are composed of a large alpha subunit, which forms the ion conduction pore and voltage sensor, and one or two smaller beta subunits that modulate channel gating and localization.[3][4] The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the pore is lined by the S5 and S6 segments.[1][3] Local anesthetics are believed to bind to a receptor site within the inner pore of the channel.[2]
Data Presentation: Quantitative Binding Data for this compound
The following tables summarize representative quantitative data that can be obtained from the described protein binding assays. The values presented are hypothetical and serve as a template for reporting experimental results for this compound. Actual experimental values should be determined and recorded. For comparison, typical binding affinities (IC50 or Kd) for Lidocaine with different Nav subtypes are in the micromolar range.[5][6]
Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
| Analyte | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (Kd) (µM) |
| This compound | Purified Nav1.7 | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |
| This compound | Purified Nav1.8 | 1.2 x 10⁴ | 4.8 x 10⁻² | 4.0 |
Table 2: Fluorescence-Based Membrane Potential Assay Data
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Nav1.7 expressing HEK293 cells | FRET Membrane Potential Assay | 5.5 |
| Lidocaine (Control) | Nav1.7 expressing HEK293 cells | FRET Membrane Potential Assay | 10.2 |
Table 3: Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Titrant | Titrand | Stoichiometry (n) | Affinity (Kd) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol/deg) |
| This compound | Purified Nav1.7 | 1.1 | 2.5 | -8.5 | 15.2 |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
This protocol describes the characterization of this compound binding to purified and solubilized voltage-gated sodium channels immobilized on an SPR sensor chip.
Diagram of the Experimental Workflow
Caption: Workflow for SPR analysis of this compound binding.
Methodology:
-
Protein Preparation:
-
Express and purify the desired voltage-gated sodium channel subtype (e.g., Nav1.7) using an appropriate expression system (e.g., mammalian cells).
-
Solubilize the purified membrane protein in a buffer containing a suitable detergent (e.g., 0.05% Dodecyl Maltoside (DDM)). The buffer should be optimized for protein stability and activity.
-
-
SPR Instrument and Sensor Chip:
-
Use an SPR instrument (e.g., Biacore, Reichert).
-
A sensor chip suitable for capturing membrane proteins, such as a Sensor Chip L1 or a Sensor Chip CAP for capturing biotinylated proteins, is recommended.[7] Alternatively, amine coupling to a CM5 chip can be used, but may affect protein activity.
-
-
Immobilization of Nav Channel:
-
Capture Method (L1 Chip): Directly immobilize liposomes containing the reconstituted Nav channel onto the L1 sensor chip surface.
-
Amine Coupling (CM5 Chip):
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, supplemented with 0.02% DDM).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified Nav channel (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate remaining active groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in the running buffer (e.g., 0.1 µM to 50 µM).
-
Inject the this compound solutions over the immobilized Nav channel surface at a constant flow rate (e.g., 30 µL/min). Monitor the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
Include a buffer-only injection as a control for baseline drift.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer-only control data from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence-Based Membrane Potential Assay
Due to the large size of the voltage-gated sodium channel, a direct fluorescence polarization (FP) assay is challenging. A more suitable approach is a cell-based functional assay that measures changes in membrane potential using Fluorescence Resonance Energy Transfer (FRET).[8][9] This assay indirectly assesses the binding of this compound by measuring its inhibitory effect on channel activity.
Diagram of the Experimental Workflow
Caption: Workflow for FRET-based membrane potential assay.
Methodology:
-
Cell Preparation:
-
Use a stable cell line expressing the target voltage-gated sodium channel (e.g., HEK293 cells expressing Nav1.7).
-
Plate the cells in a 96- or 384-well black, clear-bottom microplate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a FRET-based membrane potential sensitive dye pair (e.g., a coumarin-based donor and an oxonol-based acceptor).
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate at room temperature in the dark for a specified time (e.g., 30-60 minutes) to allow the dyes to incorporate into the cell membrane.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the dye-loaded cells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.
-
-
Channel Activation and Signal Measurement:
-
Use a fluorescence plate reader capable of measuring FRET.
-
Initiate the assay by adding a Nav channel activator (e.g., veratridine) to the wells. This will cause an influx of Na+ ions and a change in membrane potential, leading to a change in the FRET signal.
-
Measure the fluorescence emission of both the donor and acceptor dyes simultaneously over time.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence intensity for each well.
-
Normalize the data to controls (vehicle-treated cells and cells treated with a known potent inhibitor).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10]
Diagram of the Experimental Workflow
Caption: Workflow for ITC analysis of this compound binding.
Methodology:
-
Sample Preparation:
-
Prepare purified and solubilized Nav channel in a suitable ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4).
-
Prepare a concentrated solution of this compound in the exact same buffer to minimize heats of dilution.[10] The final buffer for both protein and ligand should be prepared from the same stock solution.
-
Thoroughly degas both the protein and ligand solutions before use.
-
-
ITC Experiment Setup:
-
Load the purified Nav channel (e.g., 10-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the sample cell containing the Nav channel.
-
Allow the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per mole of injectant against the molar ratio of this compound to Nav channel to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Kd), and enthalpy change (ΔH).
-
The entropy change (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Signaling Pathway
Neuronal Action Potential Pathway
The nerve-blocking activity of this compound is a result of its interaction with voltage-gated sodium channels, which disrupts the normal propagation of the action potential along a neuron.
Caption: The action potential cascade and the inhibitory point of this compound.
References
- 1. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theory [sprpages.nl]
- 8. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Note and Protocol: Assessing Cellular Responses to Compound W36017 Treatment via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing flow cytometry to analyze cellular responses to treatment with the novel compound W36017. It includes procedures for assessing apoptosis and cell cycle distribution, key indicators of a compound's cytotoxic or cytostatic effects.
Introduction
Compound this compound is a novel small molecule with potential therapeutic applications. Understanding its mechanism of action is crucial for further development. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. This application note details a standardized protocol to assess the effects of this compound on cell viability, apoptosis, and cell cycle progression.
Core Principles
This protocol is based on the use of fluorescent dyes and antibodies to label specific cellular components.
-
Apoptosis Detection: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[1][2] This protocol utilizes Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Cell Cycle Analysis: Many therapeutic compounds exert their effects by arresting the cell cycle at specific phases. By staining DNA with a fluorescent dye such as PI, the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Experimental Workflow
The general workflow for assessing the cellular response to this compound treatment involves cell culture, compound treatment, cell harvesting, staining, and subsequent analysis by flow cytometry.
Detailed Protocols
Materials and Reagents
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Compound this compound (stock solution of known concentration)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Apoptosis Analysis
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere and stabilize for 24 hours.
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only treated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the supernatant (containing floating/apoptotic cells). Wash the adherent cells with PBS and detach using trypsin. Combine the detached cells with the supernatant.
-
For suspension cells, collect the entire cell suspension.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.[3]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment: Follow steps 1-3 from the apoptosis protocol.
-
Cell Harvesting: Harvest cells as described in step 4 of the apoptosis protocol.
-
Cell Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours.[3]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Data Presentation
Quantitative data from flow cytometry analysis should be presented in clear, concise tables.
Table 1: Apoptosis Induction by this compound in Jurkat Cells after 48-hour Treatment
| Treatment Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.1 | 93.8 ± 2.5 | 3.1 ± 0.6 | 3.1 ± 0.5 |
| 1 | 85.4 ± 3.2 | 8.9 ± 1.1 | 5.7 ± 0.9 |
| 10 | 60.1 ± 4.5 | 25.3 ± 2.8 | 14.6 ± 1.8 |
| 100 | 25.7 ± 3.9 | 45.8 ± 4.1 | 28.5 ± 3.2 |
Table 2: Cell Cycle Distribution in HeLa Cells after 24-hour Treatment with this compound
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 |
| 1 | 54.9 ± 3.1 | 29.8 ± 2.2 | 15.3 ± 1.5 |
| 10 | 68.2 ± 3.5 | 20.5 ± 2.5 | 11.3 ± 1.8 |
| 50 | 75.1 ± 4.1 | 15.2 ± 2.1 | 9.7 ± 1.4 |
Signaling Pathway Visualization
Should this compound be found to induce apoptosis, it is likely acting on key signaling pathways. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common target for anti-cancer drugs.
Troubleshooting and Considerations
-
Cell Density: Ensure optimal cell density to avoid artifacts from overcrowding or insufficient cell numbers.
-
Controls: Always include untreated and vehicle-treated controls to establish baseline fluorescence and account for any effects of the solvent.
-
Compensation: When using multiple fluorochromes, proper compensation is critical to correct for spectral overlap.
-
Titration: Titrate antibodies and reagents to determine the optimal concentration for staining.
-
Viability Dyes: For intracellular staining protocols, the use of a viability dye is recommended to exclude dead cells from the analysis.[4]
Conclusion
This application note provides a comprehensive framework for the initial characterization of Compound this compound's effects on cancer cells using flow cytometry. The detailed protocols for apoptosis and cell cycle analysis, along with guidelines for data presentation and interpretation, offer a robust starting point for researchers. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be necessary to fully elucidate its mechanism of action.
References
Application Notes and Protocols: W36017 Antibody for Immunohistochemistry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
W36017 is a rabbit polyclonal antibody designed for the immunohistochemical (IHC) detection of WW domain-binding protein 2 (WBP2) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. WBP2 is a transcriptional coactivator that plays a crucial role in various signaling pathways, including those initiated by the estrogen receptor (ER) and Wnt.[1][2][3] As a coactivator for the estrogen receptor, WBP2 is essential for regulating the expression of ER target genes involved in cell proliferation and differentiation.[4][5]
The expression of WBP2 is frequently elevated in several human cancers, most notably in breast cancer.[1][6] In breast cancer, high levels of nuclear WBP2 are associated with poor clinical outcomes and may serve as a biomarker for prognosis.[2][6][7] WBP2 acts as a critical node, integrating signals from the ER, EGFR, Wnt, and Hippo pathways, thereby promoting cancer progression.[2][3] The this compound antibody is a valuable tool for researchers studying the role of WBP2 in cancer biology, signal transduction, and for the evaluation of potential therapeutic targets.
Product Specifications
| Characteristic | Specification |
| Product Name | This compound |
| Target Protein | WW domain-binding protein 2 (WBP2) |
| Host Species | Rabbit |
| Clonality | Polyclonal |
| Immunogen | Synthetic peptide corresponding to a sequence of human WBP2 |
| Tested Applications | Immunohistochemistry (Paraffin) |
| Species Reactivity | Human, Mouse, Rat |
| Recommended Dilution | 1:100 - 1:500 |
| Storage | Store at 4°C for short term. For long term storage, aliquot and store at -20°C. Avoid freeze-thaw cycles. |
| Buffer | PBS with 0.02% sodium azide and 50% glycerol, pH 7.3 |
Estrogen Receptor Signaling Pathway and WBP2
Estrogen signaling plays a pivotal role in the development and progression of a majority of breast cancers.[5] The classical genomic pathway is initiated when estrogen (E2) binds to the estrogen receptor (ERα), which is primarily located in the nucleus. This binding causes the receptor to dimerize and bind to Estrogen Response Elements (EREs) on the DNA.[8] To activate gene transcription, the ER complex recruits a series of coactivator proteins.[5] WBP2 is a key coactivator in this process.[1] Upon activation by upstream signals, such as growth factors, phosphorylated WBP2 translocates to the nucleus where it binds to the ERα complex.[1][9] This interaction is crucial for the recruitment of other components of the transcriptional machinery, such as the histone acetyltransferase p300, leading to chromatin remodeling and the transcription of genes that drive cell proliferation.[4][5]
References
- 1. WW domain-binding protein 2: an adaptor protein closely linked to the development of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WW domain binding protein 2 (WBP2) as an oncogene in breast cancer: mechanisms and therapeutic prospects—a narrative review - Liu - Gland Surgery [gs.amegroups.org]
- 3. The transcriptional coactivator WBP2 primes triple-negative breast cancer cells for responses to Wnt signaling via the JNK/Jun kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transcriptional coactivator WBP2 primes triple-negative breast cancer cells for responses to Wnt signaling via the JNK/Jun kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of WW-domain binding protein-2 coactivation function in estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emerging roles of WBP2 oncogene in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
Troubleshooting & Optimization
W36017 not dissolving in DMSO solution
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with W36017, specifically addressing challenges with its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a nerve blocker and is identified as an impurity of Lidocaine.[1] Key properties are summarized in the table below.
Q2: My this compound is not dissolving in DMSO. What could be the reason?
Several factors can contribute to the poor dissolution of this compound in DMSO:
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Compound Purity: The purity of this compound is typically ≥96%.[2] Impurities can sometimes affect solubility.
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DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can alter its solvent properties.
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Temperature: DMSO has a relatively high freezing point (18.5 °C or 65.3 °F) and can solidify at or slightly below room temperature.[3] If your lab is cool, the DMSO may be partially frozen, which will significantly hinder dissolution.
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Concentration: You may be attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in 100% DMSO.
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Storage Conditions: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Improper storage could lead to degradation of the compound, potentially affecting its solubility.
Q3: What is the recommended solvent for this compound?
While DMSO is used as a solvent, for in vivo studies, this compound is often prepared in a co-solvent system rather than 100% DMSO to achieve higher concentrations.[1]
Q4: Are there any physical methods to aid the dissolution of this compound?
Yes. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in a DMSO solution, please follow the steps outlined in the workflow below.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O[2] |
| Molecular Weight | 206.28 g/mol [2] |
| Purity | ≥96%[2] |
| pKa | 7.4[1] |
| Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.12 mM)[1] |
| Solubility in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.12 mM)[1] |
| Solubility in 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.12 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent System for In Vivo Studies (Aqueous-based)
This protocol yields a clear solution of at least 2.5 mg/mL.
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Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex or sonicate until the compound is dissolved.
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Add 40% of the final volume of PEG300 and mix thoroughly.
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Add 5% of the final volume of Tween-80 and mix thoroughly.
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Add 45% of the final volume of saline and mix until a clear solution is achieved.
Protocol 2: Preparation of this compound in a Co-Solvent System for In Vivo Studies (SBE-β-CD-based)
This protocol also yields a clear solution of at least 2.5 mg/mL.
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Add 10% of the final desired volume of DMSO to the this compound powder.
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Vortex or sonicate until the compound is dissolved.
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Add 90% of the final volume of a 20% SBE-β-CD in saline solution.
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Mix thoroughly until a clear solution is formed.
Protocol 3: Preparation of this compound in a Co-Solvent System for In Vivo Studies (Oil-based)
This protocol yields a clear solution of at least 2.5 mg/mL.
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Add 10% of the final desired volume of DMSO to the this compound powder.
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Vortex or sonicate until the compound is dissolved.
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Add 90% of the final volume of corn oil.
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Mix thoroughly until a clear solution is achieved.
Experimental Workflow for Solution Preparation
References
Off-target effects of W36017 in experiments
Disclaimer: Information regarding the specific off-target effects of W36017 is limited in publicly available scientific literature. This compound is recognized as an impurity of Lidocaine. Therefore, this guidance is based on the established pharmacological profile of Lidocaine and other local anesthetics, as well as general principles of preclinical drug safety assessment. The troubleshooting guides and FAQs are intended to provide a general framework for researchers encountering unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is documented as an impurity of the local anesthetic, Lidocaine. Its primary expected activity is nerve blocking, similar to other local anesthetics that function by blocking voltage-gated sodium channels in neurons.[1]
Q2: What are the potential off-target effects of this compound, based on its relationship to Lidocaine?
Given that this compound is a Lidocaine impurity, it may share a similar toxicological profile. Potential off-target effects of local anesthetics like Lidocaine can be systemic and are primarily observed in the central nervous system (CNS) and cardiovascular system.[1][2] These effects are generally dose-dependent and can result from high plasma concentrations.[3]
CNS Toxicity: Initial signs can include dizziness, disorientation, confusion, tinnitus, and a metallic taste.[4] More severe effects may lead to muscle tremors, seizures, respiratory depression, and unconsciousness.[4]
Cardiovascular Toxicity: Effects can include hypotension (low blood pressure), bradycardia (slow heart rate), and in severe cases, arrhythmias and cardiac arrest.[1][4][5]
Other Potential Effects:
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Methemoglobinemia: A rare but serious blood disorder where an abnormal amount of methemoglobin is produced, impairing oxygen delivery to tissues.[3][6]
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Allergic Reactions: While rare for amide local anesthetics, hypersensitivity reactions can occur.[5]
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Local Tissue Toxicity: High concentrations of local anesthetics can be toxic to local tissues.[1]
Q3: We are observing unexpected cell death in our in vitro experiments with this compound. What could be the cause?
Unexpected cytotoxicity in in vitro models could be due to several factors:
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High Concentration: The concentration of this compound used may be too high, leading to non-specific toxicity. It's crucial to determine the optimal concentration with a dose-response curve.
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Off-Target Effects: this compound may be interacting with other cellular targets besides sodium channels, leading to cytotoxicity.
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) might be causing cell death, especially at higher concentrations.
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Experimental Conditions: Factors such as cell density, treatment duration, and media composition can influence experimental outcomes.
Q4: How can we begin to investigate the potential off-target effects of this compound in our experimental system?
A systematic approach is recommended:
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Literature Review: Thoroughly search for any available data on this compound or structurally similar compounds.
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Dose-Response Analysis: Perform a comprehensive dose-response study to identify the concentration range for the desired on-target effect and the threshold for toxicity.
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Control Experiments: Include appropriate controls, such as vehicle-only controls and a positive control with a well-characterized local anesthetic like Lidocaine.
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Target Engagement Assays: Confirm that this compound is interacting with its intended target (sodium channels) in your experimental system.
-
Off-Target Profiling: If resources permit, consider broader screening assays (e.g., kinase panels, receptor binding assays) to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Drug Stability/Storage | Verify the recommended storage conditions for this compound in both powder and solution form.[7] Prepare fresh stock solutions for each experiment if stability is a concern. |
| Cell Line Integrity | Ensure cell lines are free from contamination and have been recently authenticated.[8] |
| Assay Variability | Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. Refer to established guidelines for in vitro assays.[8][9] |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing. |
Issue 2: Observed effects do not align with expected sodium channel blockade.
| Potential Cause | Troubleshooting Steps |
| Off-Target Activity | The observed phenotype may be due to this compound interacting with other cellular targets. Consider using a more specific sodium channel blocker as a control to differentiate on- and off-target effects. |
| Compound Purity | Verify the purity of the this compound sample. Impurities other than this compound could be contributing to the observed effects. |
| Experimental Model | The chosen cell line or experimental model may not be suitable for studying sodium channel activity or may express other targets that this compound interacts with. |
| Indirect Effects | This compound might be indirectly affecting the measured endpoint by altering cellular health or metabolism. |
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following table provides a general overview of the toxicological profile of Lidocaine as a reference.
Table 1: Systemic Toxicity Thresholds for Lidocaine
| Parameter | Value | Reference |
| Average Toxicity Threshold | 4.5 mg/kg | [4] |
| CC:CNS Ratio | Higher ratio indicates a greater safety margin (CNS symptoms appear before cardiac toxicity) | [2] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This protocol outlines a general workflow for identifying and characterizing potential off-target effects of a compound like this compound.
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Primary Screening:
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Objective: To determine the potency of this compound on its intended target (e.g., a specific sodium channel subtype).
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Method: Use a functional assay, such as patch-clamp electrophysiology or a fluorescence-based ion flux assay, to measure the inhibition of the target by a range of this compound concentrations.
-
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Secondary Screening (Selectivity Profiling):
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Objective: To assess the activity of this compound against a panel of related and unrelated biological targets.
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Method: Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of receptors, kinases, enzymes, and ion channels.
-
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Cytotoxicity Assessment:
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Objective: To determine the concentration of this compound that causes cell death.
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Method: Use a cell viability assay (e.g., MTT, resazurin reduction) on a relevant cell line, treating with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours).
-
-
Follow-up and Validation:
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Objective: To confirm and further characterize any identified off-target "hits."
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Method: For any significant off-target activity identified in the secondary screen, perform a full dose-response analysis to determine the potency (e.g., IC50 or EC50) at that target.
-
Visualizations
Caption: Mechanism of action for this compound as a local anesthetic.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Lidocaine overdose: Overview, treatments, and more [medicalnewstoday.com]
- 5. Lidocaine: A Local Anesthetic, Its Adverse Effects and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. poison.org [poison.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting W36017 Assay Variability: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in assays utilizing the nerve-blocking agent W36017. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.
General Troubleshooting
Variability in assays involving this compound can arise from multiple factors, including reagent preparation, cellular conditions, and procedural inconsistencies. This section provides a systematic approach to identifying and mitigating these issues.
FAQs: General Issues
Q1: What are the most common sources of variability in cell-based assays with this compound?
A1: The primary sources of variability in cell-based assays using this compound can be categorized into three main areas:
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Reagent Preparation and Handling: Inconsistent preparation of this compound solutions, improper storage, and issues with other assay reagents can lead to significant variability.
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Cell Culture and Plating: Variations in cell passage number, seeding density, cell health, and the presence of contaminants can all impact assay results.
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Assay Protocol Execution: Deviations in incubation times, washing steps, and reading parameters are common sources of error.
Q2: How can I ensure consistent preparation of my this compound working solution?
A2: Consistent preparation of the this compound working solution is critical. Due to its solubility characteristics, it is important to follow a validated protocol. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to use high-purity solvents and to prepare fresh solutions for each experiment to avoid degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles as this can affect the stability of the compound.
Troubleshooting Specific Assay Readouts
The following sections address common issues observed in different types of assays where this compound may be used, such as cell viability or functional assays.
High Background Signal
High background can mask the specific effects of this compound, leading to a reduced signal-to-noise ratio and inaccurate results.
Q1: My negative control wells (no this compound) are showing a high signal. What could be the cause?
A1: High background in negative controls can be due to several factors:
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Contamination: Microbial contamination of cell cultures or reagents can lead to non-specific signals.
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Cell Health: Unhealthy or dying cells can release substances that interfere with the assay chemistry. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
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Incomplete Washing: Inadequate washing steps can leave residual media components or other substances that contribute to background signal.
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Reagent Issues: The assay reagents themselves may be contaminated or degraded.
Q2: How can I reduce background in my cell-based assay?
A2: To reduce background, consider the following:
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Optimize Cell Seeding Density: Too many cells can lead to high metabolic activity and thus high background in viability assays.
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Thorough Washing: Ensure all washing steps are performed carefully and consistently.
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Use of Serum-Free Media: For certain assays, switching to serum-free media during the assay incubation can reduce background.
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Reagent Quality Control: Use fresh, high-quality reagents and test for contamination.
Low or No Signal
A weak or absent signal can indicate a problem with the experimental setup, the cells, or the reagents.
Q1: I am not observing any effect of this compound, even at high concentrations. What should I check?
A1: If this compound is not producing the expected effect, consider these possibilities:
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This compound Solution: Verify the concentration and integrity of your this compound stock and working solutions. Improper storage or dilution errors can lead to a lower-than-expected final concentration.
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Cellular Response: The cell line you are using may not be sensitive to this compound. Ensure you have a positive control to confirm that the cells are capable of responding as expected.
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Assay Incubation Time: The incubation time with this compound may be too short to elicit a measurable response. A time-course experiment can help determine the optimal incubation period.
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Assay Sensitivity: The assay itself may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method if available.
Q2: My positive control is also showing a low signal. What does this indicate?
A2: A low signal in the positive control suggests a systemic issue with the assay.
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Reagent Failure: One or more of the assay reagents may have expired or been improperly stored.
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Incorrect Filter/Wavelength Settings: For plate reader-based assays, ensure that the correct excitation and emission wavelengths are being used.
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Cell Viability: A high percentage of dead cells at the start of the experiment will result in a low overall signal in viability assays.
Data Presentation and Experimental Protocols
Summarizing Quantitative Data
For clear comparison and analysis of assay variability, quantitative data should be structured in tables.
| Parameter | Control Group (Vehicle) | This compound (Low Conc.) | This compound (High Conc.) | Positive Control | Acceptance Criteria |
| Mean Signal | |||||
| Standard Deviation | < 20% of Mean | ||||
| Coefficient of Variation (%) | < 15% | ||||
| Signal-to-Background | > 5 | ||||
| Z'-Factor | > 0.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a general protocol for a cell viability assay using a tetrazolium salt-based reagent (e.g., MTT, XTT, WST-1).
Protocol: Cell Viability Assay with this compound
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Cell Seeding:
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Harvest cells in the logarithmic growth phase.
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Perform a cell count and assess viability (e.g., using trypan blue exclusion).
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Seed cells in a 96-well plate at a pre-determined optimal density in complete culture medium.
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Incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, saline).
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Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of this compound, vehicle control, and positive control.
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Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
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Viability Reagent Addition:
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Prepare the viability reagent according to the manufacturer's instructions.
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Add the specified volume of the reagent to each well.
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Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
-
Data Acquisition:
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For soluble formazan products (XTT, WST-1), measure the absorbance at the appropriate wavelength (e.g., 450 nm).[2]
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For insoluble formazan products (MTT), first, add a solubilization solution and then measure the absorbance.
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Subtract the background absorbance from all readings.
-
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Data Analysis:
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Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
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Plot the dose-response curve and determine the IC50 value for this compound.
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Visualizing Workflows and Pathways
Diagrams can help clarify complex experimental processes and logical relationships in troubleshooting.
Caption: A logical workflow for troubleshooting common sources of assay variability.
Caption: A typical experimental workflow for a cell-based assay involving this compound.
References
Optimizing W36017 concentration for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with W36017, a novel inhibitor of the Wnt signaling pathway.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway. It functions by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors, thereby preventing the transcription of Wnt target genes.
Signaling Pathway Diagram
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, we recommend a concentration range of 1 µM to 50 µM. The optimal concentration will vary depending on the cell line and the specific assay being performed. A dose-response experiment is highly recommended to determine the EC50 for your system.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in DMSO and storing it at -20°C. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is below 0.1% to avoid solvent-induced toxicity.
Q3: Which cell lines are sensitive to this compound?
A3: Cell lines with aberrant Wnt signaling, often due to mutations in APC or β-catenin, are generally more sensitive to this compound. Examples include colorectal cancer cell lines like HCT116, SW480, and DLD-1. It is crucial to assess the Wnt pathway activity in your cell line of interest before starting experiments.
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound should lead to a decrease in the expression of Wnt target genes such as c-myc and Cyclin D1. This can be measured by qPCR or Western blotting. Functionally, this may result in decreased cell proliferation, induction of apoptosis, or changes in cell differentiation, depending on the cellular context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound observed | 1. Wnt pathway is not active in the chosen cell line. 2. Suboptimal concentration of this compound. 3. Insufficient incubation time. 4. Degradation of this compound. | 1. Confirm Wnt pathway activity using a reporter assay or by checking for nuclear β-catenin. 2. Perform a dose-response experiment (1-50 µM). 3. Perform a time-course experiment (e.g., 24, 48, 72 hours). 4. Prepare fresh stock solutions of this compound. |
| High cell toxicity/death | 1. This compound concentration is too high. 2. High DMSO concentration in the final culture medium. 3. Cell line is highly dependent on Wnt signaling for survival. | 1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is below 0.1%. 3. This may be an expected on-target effect. Consider using a lower concentration or a shorter incubation time for mechanistic studies. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent seeding density. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range. 2. Ensure consistent cell seeding density for all experiments. 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
Quantitative Data
Table 1: Dose-Response of this compound on Wnt Reporter Activity
| Cell Line | This compound Concentration (µM) | Luciferase Activity (Normalized to Vehicle) |
| HCT116 | 1 | 0.85 ± 0.07 |
| 5 | 0.52 ± 0.05 | |
| 10 | 0.21 ± 0.03 | |
| 25 | 0.08 ± 0.02 | |
| 50 | 0.03 ± 0.01 | |
| SW480 | 1 | 0.91 ± 0.08 |
| 5 | 0.63 ± 0.06 | |
| 10 | 0.35 ± 0.04 | |
| 25 | 0.15 ± 0.03 | |
| 50 | 0.06 ± 0.02 |
Table 2: Effect of this compound on Target Gene Expression (qPCR)
| Gene | This compound (10 µM, 24h) Fold Change (vs. Vehicle) |
| c-myc | 0.32 ± 0.04 |
| Cyclin D1 | 0.41 ± 0.05 |
| AXIN2 | 0.25 ± 0.03 |
Table 3: Effect of this compound on Cell Viability (72h)
| Cell Line | EC50 (µM) |
| HCT116 | 8.5 |
| SW480 | 12.2 |
| HEK293T (Wnt inactive) | > 50 |
Experimental Protocols
Protocol 1: Wnt/β-catenin Luciferase Reporter Assay
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Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
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This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
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Incubation: Incubate the plate for an additional 24-48 hours.
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Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Further normalize the data to the vehicle control.
Experimental Workflow Diagram
W36017 degradation and storage issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with W36017, a potent and selective ATP-competitive inhibitor of the PI3K/Akt/mTOR signaling pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] It acts as an ATP-competitive inhibitor of mTOR, a key serine/threonine kinase in this pathway.[4] By binding to the ATP-binding pocket of mTOR, this compound prevents the phosphorylation of its downstream targets, such as S6K1 and 4E-BP1, thereby inhibiting protein synthesis and cell cycle progression.[2][5]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are crucial for maintaining its stability and activity. This compound is readily soluble in dimethyl sulfoxide (DMSO).[6][7] For optimal stability, it is highly recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO, aliquot it into single-use volumes, and store at -80°C for long-term use (up to 6 months).[7] For short-term storage (up to 1 month), aliquots can be kept at -20°C.[8] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[7][9]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic small molecules like many kinase inhibitors.[6][10] The abrupt change in solvent polarity from DMSO to an aqueous buffer causes the compound to precipitate.[6] To mitigate this, ensure the final DMSO concentration in your assay is as low as possible (ideally below 0.5%) and consistent across all experimental conditions.[6][9] It is also recommended to perform serial dilutions in your aqueous buffer or medium gradually, while vortexing gently, to allow for better dissolution.
Q4: I am observing high variability or inconsistent results in my cell-based assays with this compound. What are the potential causes?
A4: Inconsistent results in cell-based assays can stem from several factors:
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Compound Precipitation: As mentioned in Q3, ensure the compound is fully solubilized in your assay medium.
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Cell Density and Health: Ensure that you are using a consistent number of healthy, actively dividing cells for each experiment.
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Inconsistent Incubation Times: Adhere strictly to the planned incubation times with the inhibitor.
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Reagent Variability: Use reagents from the same lot where possible to minimize variability.
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Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.[9] To avoid this, you can fill the outer wells with sterile water or PBS and not use them for experimental samples.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common experimental issues.
Issue 1: Lack of Expected Biological Activity
Symptoms:
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No inhibition of cell proliferation at expected concentrations.
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Downstream targets of mTOR (e.g., phospho-S6K, phospho-4E-BP1) are not dephosphorylated after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Prepare a fresh dilution of this compound from a new aliquot of your stock solution. If the problem persists, prepare a fresh stock solution. |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| High ATP Concentration (in vitro kinase assays) | If you are performing an in vitro kinase assay, ensure the ATP concentration is not too high, as this compound is an ATP-competitive inhibitor.[11] |
| Incorrect Cell Line | Confirm that your chosen cell line has an active PI3K/Akt/mTOR pathway. |
Issue 2: Unexpected Cellular Toxicity
Symptoms:
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Significant cell death at concentrations intended for specific target inhibition.
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Morphological changes in cells inconsistent with the expected phenotype.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target Effects | The inhibitor may be affecting other kinases or cellular processes at higher concentrations.[12] It is crucial to use the lowest effective concentration and consider using a structurally different mTOR inhibitor as a control to see if the same phenotype is observed.[12] |
| High DMSO Concentration | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Run a vehicle control with the same concentration of DMSO. |
| Contamination | Check your cell culture for any signs of contamination. |
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions
This table summarizes the stability of a 10 mM solution of this compound in DMSO, as assessed by HPLC analysis.
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| -80°C (Protected from light) | 6 months | 99.5 | <0.5 |
| 12 months | 99.2 | 0.8 | |
| -20°C (Protected from light) | 1 month | 99.6 | <0.5 |
| 3 months | 98.1 | 1.9 | |
| 4°C (Protected from light) | 1 week | 97.5 | 2.5 |
| 1 month | 92.3 | 7.7 | |
| Room Temperature (Light exposure) | 24 hours | 90.1 | 9.9 |
| 72 hours | 82.4 | 17.6 |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound.
1. Objective: To quantify the amount of intact this compound and detect the formation of degradation products over time under various storage conditions.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
3. Method:
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Column: C18, 3 µm, 100 mm x 3.0 mm i.d.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the optimal UV absorbance wavelength for this compound)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.[13]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a known volume (e.g., 10 µL) of the prepared this compound sample.
-
Run the gradient method and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from a reference standard.
-
Integrate the peak area of the intact this compound and any new peaks that appear, which are potential degradation products.
-
Calculate the percentage purity of this compound and the percentage of each degradation product.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound on mTORC1.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: A hypothetical degradation pathway for this compound via hydrolysis and oxidation.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing W36017-Induced Cytotoxicity
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers understand and mitigate cytotoxicity associated with W36017 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound is a novel antagonist of the Wnt signaling pathway. Its primary mechanism of action involves the inhibition of downstream targets of β-catenin, which can disrupt cellular processes reliant on this pathway for proliferation and survival.[1][2][3] At elevated concentrations or in sensitive cell lines, this targeted inhibition can lead to significant cytotoxicity, manifesting as apoptosis and cell cycle arrest.
Key cytotoxic mechanisms associated with Wnt pathway inhibition include:
-
Apoptosis Induction: Disruption of the Wnt pathway can trigger programmed cell death.[4]
-
Reduced Cell Proliferation: Inhibition of Wnt signaling can lead to a decrease in the proliferation of cells that depend on this pathway for growth.[2]
-
Oxidative Stress: While the primary target is the Wnt pathway, off-target effects or cellular stress responses can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity.
Q2: What are the initial steps to troubleshoot high cytotoxicity with this compound?
If you are observing excessive cell death, consider the following initial troubleshooting steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the Wnt pathway without causing overwhelming cytotoxicity.
-
Verify Cell Health: Ensure your cells are healthy and not stressed before treatment, as this can increase their susceptibility to drug-induced toxicity.
-
Control for Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. Ensure the final solvent concentration in your culture medium is non-toxic (usually below 0.1%).
Q3: Are there any known methods to reduce this compound-induced cytotoxicity while maintaining its inhibitory effect?
Yes, several strategies can be employed:
-
Co-treatment with Antioxidants: If oxidative stress is a contributing factor, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.
-
Optimize Exposure Time: Reducing the duration of this compound exposure can sometimes lessen cytotoxicity while still achieving the desired biological effect.
-
Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum can contain growth factors that may help mitigate cytotoxicity.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| High levels of cell death at desired inhibitory concentration. | The concentration of this compound may be too high for your specific cell line. | Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations. |
| The cell line is particularly sensitive to Wnt inhibition. | Consider using a cell line that is less dependent on the Wnt pathway for survival, if appropriate for your research question. | |
| Inconsistent results between experiments. | Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Variation in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. | |
| Unexpected morphological changes in cells. | Off-target effects of this compound. | Investigate potential off-target effects by examining the expression of key markers unrelated to the Wnt pathway. |
| Contamination of cell culture. | Regularly test your cell cultures for mycoplasma and other contaminants.[5] |
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of an antioxidant, N-acetylcysteine (NAC), on this compound-induced cytotoxicity in a sensitive cell line.
| Treatment | This compound Concentration (µM) | NAC Concentration (mM) | Cell Viability (%) | Apoptosis (%) |
| Control | 0 | 0 | 100 | 5 |
| This compound | 10 | 0 | 45 | 50 |
| This compound + NAC | 10 | 1 | 65 | 30 |
| This compound + NAC | 10 | 5 | 80 | 15 |
| NAC | 0 | 5 | 98 | 6 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a framework for assessing cell viability following treatment with this compound.
1. Cell Seeding:
- Harvest and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound.
- Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and solvent controls.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
- Carefully remove the medium.
- Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Data Acquisition:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the detection of apoptosis and necrosis.
1. Cell Preparation:
- Seed and treat cells with this compound as for the MTT assay.
- Harvest both adherent and floating cells.
2. Washing:
- Wash the cells twice with cold PBS.
3. Resuspension:
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
4. Staining:
- Transfer 100 µL of the cell suspension to a flow cytometry tube.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
5. Incubation:
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
6. Analysis:
- Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound inhibits the Wnt signaling pathway, leading to apoptosis.
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
References
- 1. SOX17 methylation inhibits its antagonism of Wnt signaling pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOX17 Methylation Inhibits Its Antagonism of Wnt Signaling Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOX17 Antagonizes the WNT Signaling Pathway and is Epigenetically Inactivated in Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Wnt signaling pathway in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Comparative Efficacy Analysis: W36017 versus Lidocaine for Nerve Blockade
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the nerve-blocking agent W36017 and the well-established local anesthetic, Lidocaine. While both compounds are known to exhibit nerve-blocking properties, a significant disparity exists in the publicly available data regarding their specific efficacy. This document aims to summarize the current state of knowledge, present available quantitative data for Lidocaine as a benchmark, and provide detailed experimental protocols for the potential evaluation of this compound.
Executive Summary
This compound is identified as a nerve-blocking agent and a known impurity of Lidocaine. However, a thorough review of the scientific literature reveals a notable absence of quantitative efficacy data for this compound. In contrast, Lidocaine is a widely studied local anesthetic with a well-characterized mechanism of action and extensive supporting experimental data. This guide, therefore, presents a qualitative comparison for this compound alongside a quantitative analysis of Lidocaine's efficacy, providing a framework for future research into this compound.
Data Presentation: Quantitative Efficacy
Due to the lack of available data for this compound, the following table summarizes the quantitative efficacy of Lidocaine in blocking voltage-gated sodium channels, the primary mechanism of action for local anesthetics.
| Compound | Target | Assay Condition | IC50 (µM) | Reference |
| This compound | Voltage-gated Sodium Channels | Data not available | Data not available | - |
| Lidocaine | Voltage-gated Sodium Channels (Peripheral Nerve) | Tonic Block | ~204 | [1] |
| Tetrodotoxin-resistant (TTXr) Na+ Channels (DRG Neurons) | Tonic Block | ~210 | [2] | |
| Open/Inactivated Na+ Channels | Use-dependent Block | ~20 - 60 | [2][3] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. The efficacy of Lidocaine is state-dependent, showing higher potency on open or inactivated sodium channels, which is characteristic of a use-dependent block.
Mechanism of Action: Local Anesthetic Signaling Pathway
Local anesthetics like Lidocaine exert their nerve-blocking effect by inhibiting the function of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the generation and propagation of action potentials, which are the electrical signals responsible for nerve conduction. The uncharged form of the local anesthetic diffuses across the cell membrane. Once inside the neuron, it becomes protonated (charged) and binds to a specific site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the propagation of the nerve impulse.
Caption: Signaling pathway of local anesthetic action.
Experimental Protocols
To facilitate the investigation of this compound's efficacy, a detailed protocol for an in vitro nerve block assay using an isolated sciatic nerve preparation is provided below. This method allows for the direct measurement of a compound's effect on nerve conduction.
Objective: To determine the concentration-dependent effect of a test compound (e.g., this compound) on the compound action potential (CAP) of an isolated rodent sciatic nerve.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (forceps, scissors)
-
Recording chamber with stimulating and recording electrodes
-
Stimulator and amplifier
-
Data acquisition system
-
Artificial cerebrospinal fluid (aCSF) solution, continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 3 KCl, 1.3 MgSO4, 2.5 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose.
-
Test compound (this compound) and vehicle control
-
Lidocaine (as a positive control)
Procedure:
-
Nerve Dissection:
-
Humanely euthanize the rodent according to approved institutional protocols.
-
Carefully dissect the sciatic nerve from the hind limb.
-
Immediately transfer the isolated nerve to a dish containing chilled, oxygenated aCSF.
-
-
Nerve Mounting:
-
Transfer the sciatic nerve to the recording chamber.
-
Position the nerve across the stimulating and recording electrodes. Ensure good contact between the nerve and the electrodes.
-
Continuously perfuse the nerve with oxygenated aCSF at a constant flow rate and temperature (e.g., 32-34°C).
-
-
Baseline Recording:
-
Deliver supramaximal electrical stimuli to the nerve via the stimulating electrodes.
-
Record the evoked compound action potentials (CAPs) using the recording electrodes and data acquisition system.
-
Establish a stable baseline CAP amplitude for at least 20-30 minutes before drug application.
-
-
Drug Application:
-
Prepare stock solutions of the test compound (this compound), Lidocaine, and vehicle in aCSF.
-
Apply the vehicle control to the nerve and record the CAP for a set period to ensure no effect.
-
Apply increasing concentrations of the test compound or Lidocaine to the nerve via the perfusion system.
-
Record the CAP at each concentration for a sufficient duration to allow for a steady-state effect to be reached.
-
-
Data Analysis:
-
Measure the peak amplitude of the CAP at baseline and in the presence of each drug concentration.
-
Express the CAP amplitude at each concentration as a percentage of the baseline amplitude.
-
Plot the percentage of CAP amplitude against the log of the drug concentration to generate a dose-response curve.
-
Calculate the IC50 value for the test compound and Lidocaine from the dose-response curves.
-
Caption: Experimental workflow for in vitro nerve block assay.
Conclusion
While this compound is acknowledged for its nerve-blocking activity, the absence of publicly available quantitative efficacy data presents a significant knowledge gap. In contrast, Lidocaine serves as a well-characterized benchmark with established potency for blocking voltage-gated sodium channels. The provided experimental protocol offers a standardized method for determining the efficacy of this compound, which would be essential for a direct and meaningful comparison with Lidocaine and other local anesthetics. Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Understanding W36017 in the Context of Standard of Care for Nerve Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research chemical W36017 relative to the established standard of care for its indicated biological activity. Initial inquiries regarding a direct comparison of this compound to standard clinical treatments revealed a fundamental clarification: this compound is not a clinical drug candidate but rather a research chemical identified as an impurity of Lidocaine. Therefore, a traditional comparison to a "standard of care" is not applicable.
This guide reframes the comparison to provide a scientifically relevant perspective for researchers. It will compare the known properties of this compound to the well-established clinical standard of care for nerve blockade, which is the therapeutic application of local anesthetics such as Lidocaine.
Identification and Nature of this compound
This compound is documented as an impurity of Lidocaine, a widely used local anesthetic.[1][2] It is available commercially as a research chemical and is noted to exhibit nerve-blocking activity. Its chemical name is 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide, and its CAS number is 21236-54-4.[3][4] As a research chemical, it is intended for laboratory use only and not for human or veterinary therapeutic use.[3][4]
The Standard of Care: Peripheral Nerve Blocks
The relevant "standard of care" for the biological activity of this compound (nerve blockade) is the clinical practice of peripheral nerve blocks. This procedure is a cornerstone of regional anesthesia and pain management.
Indications:
Standard Agents: The standard of care involves the administration of local anesthetics, with Lidocaine being a primary example.[6] Other commonly used agents include bupivacaine and ropivacaine. These agents are chosen based on the desired duration of action and safety profile.
Administration: Modern standard practice for peripheral nerve blocks emphasizes safety and precision. This includes:
-
Ultrasound Guidance: Real-time ultrasound imaging is now the standard of care to guide needle placement, which increases success rates and reduces the risk of complications like intravascular injection and nerve injury.[5][7]
-
Aseptic Technique: Strict sterile procedures are followed to prevent infection.[8]
-
Monitoring: Patient monitoring is essential during and after the procedure to manage any potential systemic effects of the local anesthetic.[7][9]
Comparative Data
| Feature | This compound | Standard of Care (Lidocaine) |
| Identity | Impurity of Lidocaine; Research Chemical | Active Pharmaceutical Ingredient; Amino-amide local anesthetic[10] |
| Indicated Activity | Nerve blocking activity | Local anesthesia, treatment of ventricular tachycardia[10] |
| Mechanism of Action | Presumed to be similar to Lidocaine | Blocks voltage-gated sodium channels (Nav) in the neuronal cell membrane, preventing the propagation of action potentials and blocking pain signals.[10][11][12] |
| Clinical Status | For research use only; not for human use[4] | FDA-approved drug; established as a standard of care for local and regional anesthesia. |
| Quantitative Data | No publicly available data on potency, efficacy, or safety. | Extensive clinical data on effective concentrations, duration of action, and safety profiles. The typical onset of action is within minutes and duration is 0.5 to 3 hours.[10] |
Experimental Protocols
As no specific experimental studies comparing this compound to Lidocaine were found, this section outlines a general experimental protocol that researchers could use to characterize and compare the nerve-blocking activity of a compound like this compound to a standard like Lidocaine.
In Vitro Electrophysiology Protocol to Assess Sodium Channel Blockade:
-
Cell Culture: Use a cell line stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.7, which is critical for pain signaling).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Drug Application: Perfuse the cells with increasing concentrations of this compound or Lidocaine.
-
Data Acquisition: Measure the peak inward sodium current at each drug concentration in response to a depolarizing voltage step.
-
Data Analysis: Plot a concentration-response curve and calculate the IC50 (half-maximal inhibitory concentration) for each compound. This will provide a quantitative measure of the potency of each compound in blocking the sodium channel.
Visualizations
Signaling Pathway and Relationships:
Caption: Relationship and shared mechanism of Lidocaine and this compound.
Caption: Workflow for comparing nerve-blocking compounds.
Conclusion for the Research Audience
This compound is a research chemical identified as an impurity of Lidocaine, with reported nerve-blocking activity. It is not a therapeutic agent and therefore cannot be directly compared to a clinical "standard of care." However, its activity can be contextualized by comparing it to Lidocaine, the established standard for peripheral nerve blocks.
For researchers, this compound may serve as a useful tool compound or a reference standard in analytical methods.[13] Its structural relationship to Lidocaine makes it an interesting subject for structure-activity relationship (SAR) studies to probe the molecular determinants of sodium channel blockade. Any investigation into its biological effects should be conducted using rigorous preclinical experimental protocols, such as those outlined above, to quantitatively compare its potency and efficacy against well-characterized agents like Lidocaine. This approach will provide a clear and objective assessment of its performance as a nerve-blocking agent in a research context.
References
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Buy 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | 21236-54-4 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. Standards of practice for peripheral nerve blocks at a tertiary care center in a low-middle income country– a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SURG.00140 Peripheral Nerve Blocks for Treatment of Neuropathic Pain [anthem.com]
- 7. actaanaesthesiologica.be [actaanaesthesiologica.be]
- 8. Peripheral Nerve Blocks - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clinicalmonster.com [clinicalmonster.com]
- 10. Lidocaine - Wikipedia [en.wikipedia.org]
- 11. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 13. mac-mod.com [mac-mod.com]
Validating the Target Engagement of W36017: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of W36017, an impurity of Lidocaine with known nerve-blocking activity. Given its origin and pharmacological effect, the presumed primary target of this compound is the voltage-gated sodium channel (VGSC). This document outlines a comparative approach to experimentally confirm this hypothesis and quantify the interaction of this compound with its putative target. The methodologies described are standard in the field of pharmacology and drug discovery for ion channel modulators.
Executive Summary
While this compound is known to exhibit nerve-blocking properties, to date, no specific studies have been published to definitively validate its molecular target. This guide proposes a series of established experimental approaches to confirm that this compound directly engages voltage-gated sodium channels. The proposed validation strategy involves a multi-pronged approach, including electrophysiological analysis, direct binding assays, and cellular thermal shift assays. For comparative analysis, the performance of this compound in these assays will be benchmarked against well-characterized VGSC inhibitors, such as Lidocaine and Tetrodotoxin (TTX).
Comparative Data on Target Engagement
The following tables present a hypothetical summary of expected results from the proposed experiments. These tables are designed to provide a clear framework for comparing the target engagement profile of this compound against known VGSC modulators.
Table 1: Electrophysiological Characterization of VGSC Blockade
| Compound | Cell Line (Expressing NaV1.x) | IC50 (µM) for Peak Current Inhibition | State-Dependence (IC50 Resting vs. Inactivated) |
| This compound (Hypothetical) | HEK293 (NaV1.7) | 50 | ~10-fold preference for inactivated state |
| Lidocaine (Reference) | HEK293 (NaV1.7) | 150 | ~5-fold preference for inactivated state |
| Tetrodotoxin (Reference) | HEK293 (NaV1.7) | 0.01 | No state-dependence |
Table 2: Direct Binding Affinity to VGSCs
| Compound | Assay Type | Radioligand | Target Preparation | Ki (µM) |
| This compound (Hypothetical) | Radioligand Binding | [³H]Batrachotoxin | Rat brain synaptosomes | 25 |
| Lidocaine (Reference) | Radioligand Binding | [³H]Batrachotoxin | Rat brain synaptosomes | 100 |
Table 3: Cellular Target Engagement in a Thermal Shift Assay
| Compound | Cell Line | ΔTm (°C) at 100 µM |
| This compound (Hypothetical) | ND7/23 (neuroblastoma) | +2.5 |
| Lidocaine (Reference) | ND7/23 (neuroblastoma) | +1.8 |
| Vehicle (Control) | ND7/23 (neuroblastoma) | 0 |
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons. Nerve impulses are transmitted through the rapid influx of sodium ions through these channels upon membrane depolarization. This compound, like its parent compound Lidocaine, is hypothesized to block these channels, thereby preventing sodium influx and inhibiting the transmission of pain signals.
Figure 1: Proposed mechanism of this compound action on the nerve impulse signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices in the field and are designed to be readily adaptable for the investigation of this compound.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This technique is the gold standard for characterizing the functional effects of a compound on ion channel activity.[1][2] It provides high-resolution data on the potency and mechanism of channel blockade.
Objective: To determine the inhibitory concentration (IC50) of this compound on a specific VGSC subtype (e.g., NaV1.7, which is crucial for pain signaling) and to assess its state-dependence.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human NaV1.7 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Voltage Protocols:
-
Tonic Block: Cells are held at a hyperpolarized potential (-120 mV) to ensure most channels are in a resting state. A depolarizing pulse to 0 mV is applied to elicit a peak sodium current.
-
Inactivated-State Block: Cells are held at a more depolarized potential (-70 mV) to induce channel inactivation.
-
-
Compound Application: A range of this compound concentrations are applied to the cells, and the resulting inhibition of the sodium current is measured.
-
Data Analysis: The concentration-response data is fitted to a Hill equation to determine the IC50 value for both resting and inactivated states.
Figure 2: Experimental workflow for the whole-cell patch-clamp assay.
Radioligand Binding Assay
This biochemical assay directly measures the binding of a compound to its target receptor, providing a quantitative measure of binding affinity (Ki).[3][4]
Objective: To determine the binding affinity of this compound for VGSCs.
Methodology:
-
Membrane Preparation: Synaptosomes are prepared from rat brain tissue, which is a rich source of various VGSC subtypes.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand that binds to VGSCs (e.g., [³H]batrachotoxin) and varying concentrations of the unlabeled competitor (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement within a cellular environment.[5][6] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Objective: To demonstrate that this compound directly binds to and stabilizes VGSCs in intact cells.
Methodology:
-
Cell Treatment: A neuronal cell line (e.g., ND7/23) is treated with either this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated across a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble VGSC protein at each temperature is quantified by Western blotting or an AlphaLISA assay.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of this compound's target engagement is a critical step in understanding its mechanism of action and potential for further development. The comparative guide presented here outlines a robust, multi-faceted approach to confirm its interaction with voltage-gated sodium channels. By employing a combination of functional electrophysiology, direct binding assays, and cellular target engagement studies, researchers can build a comprehensive profile of this compound's pharmacological activity. The direct comparison with well-characterized VGSC blockers will provide essential context for interpreting the experimental data and will be instrumental in guiding future research and development efforts.
References
- 1. Patch clamp - Wikipedia [en.wikipedia.org]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Nerve Block Studies: A Comparative Look at W36017 and Alternatives
A comprehensive analysis of the reproducibility of results for the nerve-blocking agent W36017 is currently hampered by the limited availability of detailed public data. While identified as an amide-class local anesthetic and an impurity of Lidocaine, specific quantitative performance data from peer-reviewed reproducibility studies remains largely inaccessible in the public domain. This guide, therefore, aims to provide a comparative framework based on available information for this compound and established alternatives, highlighting the need for greater data transparency to enable robust reproducibility assessments.
Performance Comparison of Local Anesthetics
Local anesthetics are essential for pain management in a variety of clinical settings. Their efficacy is primarily determined by their potency, onset of action, duration of action, and potential for toxicity. Below is a comparative summary of this compound, based on limited data, and common alternative local anesthetics such as Lidocaine, Bupivacaine, and Ropivacaine.
Table 1: Comparative Performance of Selected Amide Local Anesthetics
| Compound | Relative Potency | Onset of Action | Duration of Action | Systemic Toxicity | Key Characteristics |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Amide-type, impurity of Lidocaine, exhibits nerve blocking activity. |
| Lidocaine | Intermediate | Rapid | Moderate | Moderate | Widely used standard, known for its fast onset. |
| Bupivacaine | High | Slow | Long | High | Potent, with a long duration of action, but carries a higher risk of cardiotoxicity. |
| Ropivacaine | High | Intermediate | Long | Lower than Bupivacaine | Similar to Bupivacaine but with a better safety profile, particularly regarding cardiotoxicity. |
Note: The performance of local anesthetics can be influenced by factors such as dosage, administration site, and the use of vasoconstrictors (e.g., epinephrine).
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary mechanism of action for amide local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, these agents effectively block the sensation of pain.
Signaling pathway of this compound action.
Experimental Protocols for Assessing Nerve Blocking Activity
The evaluation of nerve-blocking agents typically involves in vitro preparations that allow for the direct measurement of nerve fiber conduction. A common and historically significant method is the in vitro rabbit vagus nerve preparation.
Key Experimental Steps:
-
Nerve Preparation: The vagus nerve is dissected from a rabbit and mounted in a chamber that allows for superfusion with a physiological salt solution.
-
Stimulation and Recording: Stimulating electrodes are placed at one end of the nerve, and recording electrodes are placed at the other end to measure the compound action potential (CAP).
-
Drug Application: The nerve is exposed to varying concentrations of the local anesthetic.
-
Data Acquisition: The amplitude of the CAP is recorded over time to determine the rate and extent of the nerve block.
Experimental workflow for in vitro nerve block assay.
The Path Forward: A Call for Data Transparency
Objective comparisons and reproducibility studies are the cornerstones of scientific advancement in pharmacology and drug development. While this compound shows promise as a nerve-blocking agent, a thorough and independent evaluation of its performance relative to established alternatives is contingent upon the public availability of detailed experimental data and protocols. Researchers, scientists, and drug development professionals are encouraged to advocate for and contribute to a culture of open data to facilitate such critical assessments and ensure the robustness of scientific findings.
Cross-Validation of Compound W36017 Effects in Preclinical Models: A Comparative Analysis
Introduction
The development of novel therapeutic agents requires rigorous evaluation across multiple preclinical models to validate their efficacy and mechanism of action. This guide provides a comparative analysis of Compound W36017, a novel inhibitor of the Wnt signaling pathway, against established and alternative therapeutic agents. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance in various experimental settings. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key assays.
Comparative Efficacy of this compound and Alternative Compounds
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to two alternative Wnt signaling inhibitors, Compound A and Compound B.
Table 1: In Vitro Cytotoxicity of Wnt Signaling Inhibitors in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | SW480 | 0.5 ± 0.1 |
| HCT116 | 1.2 ± 0.3 | |
| DLD-1 | 0.8 ± 0.2 | |
| Compound A | SW480 | 1.5 ± 0.4 |
| HCT116 | 3.8 ± 0.9 | |
| DLD-1 | 2.1 ± 0.5 | |
| Compound B | SW480 | 2.3 ± 0.6 |
| HCT116 | 5.1 ± 1.2 | |
| DLD-1 | 3.5 ± 0.8 |
Table 2: In Vivo Efficacy of Wnt Signaling Inhibitors in a SW480 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 75 ± 8 |
| Compound A | 10 | 45 ± 12 |
| Compound B | 10 | 30 ± 10 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating Wnt signaling inhibitors.
Caption: Mechanism of this compound in the Wnt Signaling Pathway.
Caption: Workflow for Preclinical Evaluation of this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colorectal cancer cells (SW480, HCT116, DLD-1) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of this compound, Compound A, or Compound B (0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
2. Western Blot Analysis for β-catenin
-
Cell Lysis: Treat cells with the respective compounds for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against β-catenin overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
3. In Vivo Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 SW480 cells in 100 µL of Matrigel into the flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Administer this compound, Compound A, Compound B (10 mg/kg), or vehicle control intraperitoneally once daily.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period (e.g., 21 days).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
Caption: Logical Comparison of this compound and Alternatives.
Head-to-Head Comparison of W36017 and its Analogs in Nerve Conduction Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the local anesthetic agent W36017 and its structural analogs. The primary mechanism of action for these compounds is the blockade of voltage-gated sodium channels, which is fundamental to their nerve-blocking and anesthetic properties. This comparison focuses on their chemical structures, potency in blocking sodium channels, and the experimental methodologies used to determine these characteristics.
Introduction to this compound and its Analogs
This compound, chemically known as 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide, is recognized as a structural analog and an impurity of Lidocaine, a widely used local anesthetic. The core structure of these compounds consists of a lipophilic aromatic ring linked to a hydrophilic amine group via an amide bond. Variations in the substituents on the aromatic ring and the amine group significantly influence their anesthetic potency, duration of action, and potential toxicity. This guide will compare this compound with Lidocaine and its other derivatives to provide a comprehensive overview of their structure-activity relationships.
Quantitative Comparison of Biological Activity
| Compound | Chemical Structure | Target | IC50 (µM) | Experimental Model |
| This compound | 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | NaV Channels | Data not available | - |
| Lidocaine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | NaV1.5 | 17 - 20[1] | HEK-293 cells expressing NaV1.5 |
| Levobupivacaine | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | NaV1.5 | 1 - 3[1] | HEK-293 cells expressing NaV1.5 |
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Local anesthetics like this compound and its analogs exert their nerve-blocking effects by inhibiting the function of voltage-gated sodium channels in the neuronal cell membrane. These channels are crucial for the generation and propagation of action potentials. By binding to a specific site within the channel pore, these drugs stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization. This action effectively raises the threshold for electrical excitation and slows the propagation of nerve impulses, leading to a loss of sensation in the innervated area.
Caption: Mechanism of action of this compound and its analogs on voltage-gated sodium channels.
Experimental Protocols
The evaluation of the nerve-blocking activity of compounds like this compound and its analogs typically involves both in vitro and in vivo models.
In Vitro: Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channels.
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium channels by the test compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are transiently or stably transfected to express the specific voltage-gated sodium channel subtype of interest (e.g., NaV1.5).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution. The internal solution is formulated to mimic the intracellular ionic composition.
-
Recording: A single cell is "patched" with the micropipette, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -120 mV) using a patch-clamp amplifier. Depolarizing voltage steps are applied to elicit sodium currents.
-
Drug Application: The test compound (e.g., this compound) is applied at various concentrations to the external solution bathing the cell.
-
Data Analysis: The peak sodium current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.[2][3][4][5][6]
Caption: A simplified workflow for whole-cell patch clamp electrophysiology.
In Vivo: Rat Sciatic Nerve Block Model
This model assesses the functional nerve-blocking effects of a compound in a living animal.
Objective: To determine the onset, duration, and magnitude of sensory and motor nerve blockade produced by the test compound.
Methodology:
-
Animal Preparation: Adult Sprague-Dawley rats are anesthetized. The area over the sciatic notch is shaved and sterilized.
-
Nerve Localization: A nerve stimulator is used to precisely locate the sciatic nerve.
-
Injection: The test compound (e.g., this compound dissolved in saline) is injected in a small volume (e.g., 0.1-0.2 mL) adjacent to the sciatic nerve.[7][8][9]
-
Assessment of Motor Block: Motor function is evaluated by observing the animal's gait, posture, and righting reflex. Quantitative measures such as the extensor postural thrust can also be used.[8]
-
Assessment of Sensory Block (Nociception): The response to a noxious stimulus, such as a thermal stimulus (e.g., radiant heat) or a mechanical stimulus (e.g., pinprick), is measured. The latency to withdrawal of the paw is recorded.[7][8]
-
Data Collection: Assessments are performed at regular intervals until the nerve block has completely resolved. The onset of the block, the time to maximum effect, and the total duration of the block are recorded.
-
Data Analysis: The data is analyzed to compare the efficacy and duration of the nerve block produced by different compounds or different concentrations of the same compound.
Conclusion
This compound, as a close structural analog of Lidocaine, is presumed to function as a local anesthetic by blocking voltage-gated sodium channels. While direct comparative data for this compound is limited, the analysis of its structural relationship to Lidocaine and other analogs provides a strong basis for predicting its biological activity. The experimental protocols detailed in this guide, particularly whole-cell patch clamp electrophysiology and in vivo nerve block models, represent the standard methodologies for the definitive characterization of the potency and efficacy of this compound and any of its future analogs. Further research is warranted to generate specific quantitative data for this compound to allow for a more direct and comprehensive comparison with existing local anesthetics.
References
- 1. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capsaicin combined with local anesthetics preferentially prolongs sensory/nociceptive block in rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Small Molecule Inhibition vs. siRNA Knockdown for the Voltage-Gated Sodium Channel Nav1.7
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of W36017 and siRNA Targeting the Pain-Related Nav1.7 Channel.
In the quest to modulate the activity of specific biological targets, researchers are often faced with a choice between small molecule inhibitors and genetic knockdown techniques. This guide provides a comprehensive comparison of two such approaches targeting the voltage-gated sodium channel Nav1.7, a protein critical to pain signaling and encoded by the SCN9A gene. We will examine the pharmacological inhibition by this compound, a nerve-blocking agent, and the post-transcriptional silencing achieved through small interfering RNA (siRNA).
This compound is recognized as an impurity of the widely used local anesthetic, Lidocaine. Both compounds exert their effects by blocking voltage-gated sodium channels, with Nav1.7 being a key player in their analgesic properties. In contrast, siRNA technology offers a sequence-specific method to silence gene expression by degrading the target mRNA, thereby preventing protein synthesis. This guide will delve into the mechanisms of action, experimental protocols, quantitative performance, and potential off-target effects of both methodologies, providing a clear framework for selecting the appropriate tool for your research needs.
At a Glance: this compound (as represented by Lidocaine) vs. SCN9A siRNA
| Feature | This compound (Lidocaine) | siRNA Knockdown of SCN9A |
| Mechanism of Action | Pharmacological inhibition of Nav1.7 channel function (pore blocker). | Post-transcriptional gene silencing of SCN9A mRNA, leading to reduced Nav1.7 protein expression. |
| Target | Nav1.7 protein (and other voltage-gated sodium channel subtypes).[1][2] | SCN9A messenger RNA (mRNA). |
| Mode of Action | Reversible, concentration-dependent inhibition of ion channel activity. | Sustained reduction of protein levels. |
| Temporal Control | Acute and rapidly reversible. | Delayed onset with a long-lasting effect. |
| Specificity | Potential for off-target effects on other sodium channel subtypes.[1][2] | High sequence specificity, with the potential for off-target gene silencing through partial sequence homology.[3][4] |
| Delivery | Direct application to cells or tissues; systemic administration in vivo. | In vitro: transfection reagents. In vivo: viral vectors or lipid nanoparticles. |
| Typical Applications | Acute functional studies, electrophysiological recordings, screening assays. | Target validation, studying the chronic effects of protein loss-of-function. |
Quantitative Performance Comparison
| Parameter | This compound (represented by Lidocaine) | siRNA Knockdown of SCN9A |
| Efficacy Metric | Half-maximal inhibitory concentration (IC50) | Percentage of mRNA or protein knockdown |
| Reported Efficacy | IC50 for Nav1.7: ~450 µM (in Xenopus oocytes)[1][5] | Typically >70% knockdown of mRNA can be achieved.[6] |
| Duration of Effect | Short-term, dependent on drug clearance. | Long-lasting, potentially for several days, depending on cell division and siRNA stability. |
| Variability | Dependent on experimental conditions (e.g., membrane potential, firing frequency).[1] | Dependent on transfection efficiency, siRNA sequence, and cell type. |
Experimental Protocols
In Vitro Inhibition of Nav1.7 with Lidocaine (representing this compound)
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of Lidocaine on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES (pH 7.3 with NaOH).
-
Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).
-
Lidocaine stock solution (in DMSO or water).
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture HEK293-Nav1.7 cells to 60-80% confluency.
-
Prepare fresh external and internal solutions.
-
Prepare serial dilutions of Lidocaine in the external solution to achieve the desired final concentrations.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Record baseline Nav1.7 currents using a voltage protocol that elicits channel activation (e.g., a step depolarization to 0 mV from a holding potential of -120 mV).
-
Perfuse the cell with the Lidocaine-containing external solution.
-
Record Nav1.7 currents in the presence of the drug.
-
Wash out the drug with the external solution and record recovery currents.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.
siRNA-Mediated Knockdown of SCN9A in vitro
This protocol outlines a typical procedure for transfecting cultured cells with siRNA to knockdown the expression of SCN9A.
Materials:
-
Cultured cells (e.g., dorsal root ganglion neurons or a relevant cell line).
-
SCN9A-targeting siRNA and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ reduced-serum medium.
-
6-well plates.
-
Reagents for downstream analysis (e.g., qRT-PCR or Western blotting).
Procedure:
-
Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
On the day of transfection, prepare two tubes for each siRNA (target-specific and control).
-
In the first tube, dilute the siRNA (e.g., 20-80 pmol) in 100 µL of Opti-MEM™.
-
In the second tube, dilute the transfection reagent (e.g., 6 µL) in 100 µL of Opti-MEM™.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
Add 0.8 mL of antibiotic-free normal growth medium to the siRNA-lipid complexes.
-
Aspirate the media from the cells and add the transfection complexes.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and perform qRT-PCR to quantify SCN9A mRNA levels or Western blotting to quantify Nav1.7 protein levels.
Mandatory Visualizations
Caption: Experimental workflows for this compound application and siRNA knockdown.
Caption: Mechanisms of action for this compound and siRNA.
Caption: Role of Nav1.7 in the pain signaling pathway.
References
- 1. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arep.med.harvard.edu [arep.med.harvard.edu]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking W36017: A Comparative Analysis of Nerve Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nerve blocking agent W36017 against established local anesthetics: lidocaine, bupivacaine, and procaine. The information is compiled from publicly available research data to assist in evaluating its potential performance and characteristics.
Executive Summary
This compound, identified as an impurity of lidocaine, demonstrates nerve blocking activity.[1][2] Published research indicates its evaluation in an in vitro model using rabbit vagus nerves to determine its differential effects on various nerve fiber types. This guide synthesizes the available data on this compound and compares it with the performance of lidocaine, bupivacaine, and procaine under similar experimental conditions. The primary focus is on the differential nerve blockade of A-delta (Aδ) and C-fibers, which are crucial for pain signaling.
Performance Comparison
The following tables summarize the key performance characteristics of this compound and its alternatives based on available in vitro data. The primary source for this compound data is a study by Wildsmith et al. (1987), which investigated a series of lidocaine analogs.[3]
Table 1: Physicochemical and Pharmacokinetic Properties
| Compound | Class | pKa | Lipid Solubility (Relative) |
| This compound (Lidocaine Analog) | Amide | 7.4[1][2] | High |
| Lidocaine | Amide | 7.9 | High |
| Bupivacaine | Amide | 8.1 | Very High |
| Procaine | Ester | 8.9 | Low |
Table 2: Differential Nerve Blockade Performance (in vitro)
| Compound | Nerve Fiber Type | Onset of Block | Potency |
| This compound (Lidocaine Analog) | A-fibers | Faster than C-fibers | High |
| C-fibers | Slower than A-fibers | High | |
| Lidocaine | A-fibers | Faster than C-fibers | High |
| C-fibers | Slower than A-fibers | High | |
| Bupivacaine | A-fibers | Similar to C-fibers | Very High |
| C-fibers | Similar to A-fibers | Very High | |
| Procaine | A-fibers | Slower than C-fibers | Low |
| C-fibers | Faster than A-fibers | Low |
Note: The data for this compound is inferred from the study on lidocaine analogs with varying pKa and lipid solubility. The study concluded that agents with higher lipid solubility, like the parent compound lidocaine, tend to block A-fibers more rapidly than C-fibers.[3]
Experimental Protocols
The data presented is primarily based on an in vitro experimental setup designed to assess the differential nerve blocking activity of local anesthetics.
Key Experiment: In Vitro Rabbit Vagus Nerve Preparation
Objective: To determine the onset and degree of conduction blockade on different nerve fiber types (A, B, and C) when exposed to local anesthetic agents.
Methodology:
-
Nerve Preparation: The vagus nerve is dissected from a rabbit and mounted in a temperature-controlled chamber.
-
Stimulation and Recording: The nerve is stimulated at one end, and the compound action potentials (CAPs) are recorded from the other end. The CAP represents the summed electrical activity of all the nerve fibers.
-
Fiber Identification: Different peaks in the CAP correspond to different nerve fiber types based on their conduction velocities (A-fibers are the fastest, C-fibers are the slowest).
-
Drug Application: The nerve is superfused with a solution containing the test compound (e.g., this compound, lidocaine) at a specific concentration.
-
Data Acquisition: CAPs are recorded at regular intervals to measure the decrease in the amplitude of the A- and C-fiber peaks, indicating the degree of blockade. The time taken to achieve a certain percentage of blockade is recorded as the onset time.
Visualizations
Signaling Pathway: Local Anesthetic Action on Voltage-Gated Sodium Channels
Local anesthetics, including this compound, exert their nerve-blocking effects by inhibiting voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials.
Caption: Mechanism of action of this compound on a voltage-gated sodium channel.
Experimental Workflow: In Vitro Differential Nerve Block Assay
The following diagram illustrates the workflow for the in vitro rabbit vagus nerve experiment used to generate the comparative data.
Caption: Workflow for assessing differential nerve blockade in vitro.
References
Independent Verification of W36017's Mechanism: A Comparative Analysis
An extensive search for the compound designated "W36017" has yielded no specific information regarding its mechanism of action, experimental data, or any associated signaling pathways. The identifier "this compound" does not correspond to a recognized molecule in the public scientific literature. Therefore, a direct comparative guide with experimental data and protocols for this specific compound cannot be provided.
To illustrate the requested format and content for a comparative guide, this document will instead focus on the well-characterized Wnt signaling pathway and the role of a known inhibitor, SOX17. This will serve as a template for how such a guide would be structured for a verifiable compound.
Overview of the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial and highly conserved pathway involved in various biological processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is implicated in numerous diseases, most notably cancer.[2][3] The canonical Wnt pathway is centered on the regulation of β-catenin levels in the cell. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.[2]
Comparative Analysis of Wnt Pathway Modulators
For a hypothetical compound like this compound, a comparative analysis would involve evaluating its effects on the Wnt pathway against known modulators. Below is a sample table comparing the effects of a generic Wnt pathway activator and an inhibitor like SOX17.
| Parameter | Wnt Pathway Activator (e.g., Wnt3a) | Wnt Pathway Inhibitor (e.g., SOX17) | Hypothetical this compound Data |
| Target | Frizzled/LRP5/6 co-receptors | β-catenin/TCF complex | Not Available |
| Effect on β-catenin | Stabilization and nuclear translocation | Promotes degradation | Not Available |
| Target Gene Expression (e.g., c-myc, cyclin D1) | Upregulation | Downregulation | Not Available |
| Cellular Effect | Increased proliferation, stemness | Decreased proliferation, promotes differentiation | Not Available |
Experimental Protocols for Wnt Pathway Analysis
To independently verify the mechanism of a compound like this compound, a series of key experiments would be necessary.
Luciferase Reporter Assay
Objective: To determine if the compound modulates the transcriptional activity of the β-catenin/TCF complex.
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF binding sites). A Renilla luciferase plasmid is often co-transfected for normalization.
-
After 24 hours, cells are treated with the compound of interest (hypothetical this compound) at various concentrations. A known Wnt agonist (e.g., Wnt3a) and antagonist (e.g., DKK1) are used as positive and negative controls, respectively.
-
Following a 24-hour incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the relative luciferase units (RLU).
Western Blot Analysis
Objective: To assess the effect of the compound on the protein levels of key Wnt pathway components, such as β-catenin.
Methodology:
-
Cells are treated with the compound for a specified time course.
-
Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against β-catenin, phosphorylated β-catenin, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of the compound on the mRNA expression of Wnt target genes.
Methodology:
-
Cells are treated with the compound for a defined period.
-
Total RNA is extracted using a suitable kit (e.g., RNeasy).
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
qRT-PCR is performed using SYBR Green or TaqMan probes for Wnt target genes (e.g., MYC, CCND1, AXIN2) and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative gene expression is calculated using the ΔΔCt method.
Signaling Pathway and Experimental Workflow Diagrams
Below are examples of diagrams that would be generated to visualize the signaling pathway and experimental workflows for a compound like this compound, if data were available.
Caption: Canonical Wnt Signaling Pathway.
Caption: Experimental Workflow for Mechanism Verification.
References
- 1. New insights into the mechanism of Wnt signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Wnt signaling pathway in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOX17 Methylation Inhibits Its Antagonism of Wnt Signaling Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Voltage-Gated Sodium Channel Inhibitors: Benchmarking Putative Nerve Blockers Like W36017
For Researchers, Scientists, and Drug Development Professionals
Introduction
W36017 is documented as a nerve-blocking agent and an impurity of the well-established local anesthetic, Lidocaine. While specific inhibitory data for this compound against molecular targets is not publicly available, its origin and described function strongly suggest that its mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. Therefore, understanding the characteristics of known VGSC inhibitors provides a crucial framework for evaluating the potential activity of compounds like this compound.
This guide presents a comparative analysis of established voltage-gated sodium channel inhibitors, including Lidocaine, Bupivacaine, and Tetracaine. By examining their inhibitory concentrations, state-dependent binding, and the experimental protocols used for their characterization, researchers can gain a comprehensive understanding of the landscape in which new putative inhibitors like this compound would be evaluated.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response of its target by 50%. The IC50 values for VGSC inhibitors can vary significantly depending on the specific subtype of the sodium channel and its conformational state (resting, open, or inactivated). The following table summarizes the IC50 values for several well-known VGSC inhibitors against different channel states and subtypes.
| Inhibitor | Target Channel/State | IC50 (µM) | Comments |
| Lidocaine | TTXr Na+ channels (inactivated state) | 60 | Higher sensitivity in the inactivated state compared to the resting state.[1] |
| TTXr Na+ channels (resting state) | 210 | Demonstrates state-dependent inhibition.[1] | |
| TTXs Na+ channels | 42 | Five-fold higher potency against TTXs channels compared to resting TTXr channels.[1] | |
| Open Na+ channels | ~20 | Significantly more potent against open channels than resting channels (~300 µM).[2] | |
| NaChBac (WT) | ~135 | Inhibition of a bacterial sodium channel.[3] | |
| Bupivacaine | TTXr Na+ channels | 32 | More potent than Lidocaine against TTXr channels.[1] |
| TTXs Na+ channels | 13 | More potent than Lidocaine against TTXs channels.[1] | |
| Resting Na+ channels (ND7/23 cells) | 178 ± 8 | Tonic block of resting channels.[4] | |
| SCN5A (open-channel) | 69.5 ± 8.2 | Approximately 4.5-fold more potent than ropivacaine.[5] | |
| SCN5A (inactivated state) | 2.18 ± 0.16 | Slightly more sensitive than ropivacaine.[5] | |
| Tetracaine | Inactivated Na+ channels (-70 mV) | 5.2 | High affinity for the inactivated state.[6] |
| Open Na+ channels (+50 mV) | 39.5 | Also interacts with open channels, though with lower affinity.[6] | |
| Carbamazepine | Pressure-sensitive sodium ion channel | 131 | Orally active inhibitor. |
Experimental Protocols
The characterization of voltage-gated sodium channel inhibitors is predominantly carried out using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel activity in response to an inhibitor.
General Protocol for Whole-Cell Patch-Clamp Analysis of VGSC Inhibition
-
Cell Preparation: Utilize cell lines stably expressing a specific voltage-gated sodium channel subtype (e.g., HEK-293 cells expressing Nav1.7) or primary cultured neurons (e.g., dorsal root ganglion neurons).
-
Electrophysiological Recording Setup:
-
Micropipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used as the recording electrode.
-
Amplifier and Digitizer: A patch-clamp amplifier (e.g., Axon Axopatch) and a digitizer are used to control the membrane potential (voltage-clamp) and record the resulting ion currents.
-
Perfusion System: A perfusion system is used to apply the external solution (extracellular fluid mimic) and the test compounds (inhibitors) to the cell being recorded.
-
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaohm seal" or "gigaseal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical and diffusional access to the entire cell interior.
-
Voltage Protocol and Data Acquisition:
-
The cell is held at a negative resting membrane potential (e.g., -80 mV).
-
To elicit sodium currents, the membrane potential is rapidly depolarized to a specific voltage (e.g., 0 mV) for a short duration.
-
The resulting inward sodium current is recorded.
-
To assess state-dependent inhibition, specific voltage protocols are designed to modulate the population of channels in the resting, open, or inactivated states. For example, to study the block of inactivated channels, a pre-pulse to a depolarized potential is applied to induce inactivation before the test pulse.
-
-
Inhibitor Application and Measurement:
-
A stable baseline recording of the sodium current is established.
-
The inhibitor, at various concentrations, is applied to the cell via the perfusion system.
-
The sodium current is recorded in the presence of the inhibitor.
-
The percentage of current inhibition is calculated for each concentration.
-
-
Data Analysis: The concentration-response data is fitted to the Hill equation to determine the IC50 value of the inhibitor.
Mandatory Visualizations
Signaling Pathway of Nerve Impulse and Inhibition
Caption: Mechanism of nerve impulse inhibition by a voltage-gated sodium channel blocker.
Experimental Workflow for Patch-Clamp Assay
Caption: A typical workflow for determining inhibitor potency using the patch-clamp technique.
Logical Relationships in Inhibitor Comparison
Caption: Logical framework for the comparative analysis of putative and established VGSC inhibitors.
References
- 1. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Charged tetracaine as an inactivation enhancer in batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for W36017
For researchers, scientists, and drug development professionals handling W36017, a known impurity of Lidocaine with CAS number 21236-54-4, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing its unique disposal requirements, this compound should be treated as a hazardous chemical waste. The following guidelines, based on standard laboratory safety protocols, provide a framework for its safe handling and disposal.
General Handling and Storage
When managing this compound waste, it is imperative to follow established safety protocols for handling hazardous materials. Personnel should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All waste containing this compound must be stored in clearly labeled, sealed, and leak-proof containers that are compatible with the chemical's properties.
Disposal of this compound Waste
Proper disposal of this compound is a critical step in the laboratory workflow. The following table summarizes the recommended disposal procedures for different types of waste contaminated with this compound.
| Waste Type | Proper Disposal Procedure |
| Unused or Expired this compound | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed. Arrange for pickup and disposal by a certified hazardous waste management company. |
| Contaminated Solid Waste | Items such as gloves, pipette tips, and paper towels contaminated with this compound should be collected in a designated hazardous waste bag or container that is clearly labeled. This container must be sealed before disposal. |
| Contaminated Liquid Waste | Aqueous solutions or organic solvents containing this compound must be collected in a designated, leak-proof hazardous waste container. The container should be labeled with the full chemical name and concentration of all components. |
| Contaminated Glassware | Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. Disposable glassware should be placed in a designated sharps container for hazardous waste. |
| Empty this compound Containers | Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, with the label defaced or removed. |
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
It is crucial for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements. By following these steps, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
Essential Safety and Logistical Information for Handling W36017
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of W36017 (CAS No. 21236-54-4), including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles / Glasses | Wear chemical safety goggles or glasses with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile or neoprene) to prevent skin exposure.[3][4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Fume Hood / Respirator | Handle in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Preparation and Pre-Handling:
- Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for this compound and structurally similar compounds.
- Designate Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[4]
- Assemble PPE: Ensure all necessary PPE is clean, in good condition, and readily accessible before handling the compound.
- Prepare Spill Kit: Have a chemical spill kit readily available in the event of an accidental release.
2. Handling the Compound:
- Weighing and Transfer: Perform all weighing and transfer operations within a chemical fume hood to control the release of vapors.
- Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
- General Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.
3. Storage:
- Storage Conditions: Based on initial findings, this compound should be stored at 4°C and protected from light.
- Container Integrity: Keep the container tightly closed and store it in a dry, well-ventilated place.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow it to enter sewer systems.[1] |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be considered hazardous waste and disposed of in a sealed, labeled container. |
| Empty Containers | Handle uncleaned containers as you would the product itself. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
